N-Ethyl-N-methylcyclohexanamine
Description
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Properties
CAS No. |
57880-93-0 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-ethyl-N-methylcyclohexanamine |
InChI |
InChI=1S/C9H19N/c1-3-10(2)9-7-5-4-6-8-9/h9H,3-8H2,1-2H3 |
InChI Key |
PSRABQSGTFZLOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1CCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
N-Ethyl-N-methylcyclohexanamine (CAS: 57880-93-0): A Technical Overview for Chemical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Ethyl-N-methylcyclohexanamine (CAS Number: 57880-93-0), a tertiary amine with potential applications in organic synthesis and as a scaffold in medicinal chemistry. This document summarizes its known chemical and physical properties, details established synthetic protocols, and explores potential, though currently uninvestigated, biological activities based on structure-activity relationships of analogous compounds.
Chemical and Physical Properties
This compound is a cyclic aliphatic amine. Its core structure consists of a cyclohexane (B81311) ring bonded to a nitrogen atom, which is further substituted with an ethyl and a methyl group.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57880-93-0 | [2][3] |
| Molecular Formula | C₉H₁₉N | [2][4] |
| Molecular Weight | 141.25 g/mol | [2][4] |
| Boiling Point | 72-73 °C (at 12 Torr) | [2] |
| Density (Predicted) | 0.85±0.1 g/cm³ | [2] |
| XLogP3 | 2.4 | [2][4] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Canonical SMILES | CCN(C)C1CCCCC1 | [4] |
| InChIKey | PSRABQSGTFZLOM-UHFFFAOYSA-N | [1][4] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several established organic chemistry methodologies. The primary routes involve the sequential N-alkylation of cyclohexylamine (B46788) derivatives.
Experimental Protocol: Two-Stage Reductive Amination and N-Methylation
This common industrial method involves a two-step process starting from cyclohexanone.
Step 1: N-Ethylation of Cyclohexanone via Reductive Amination
-
Reaction Setup: A high-pressure autoclave is charged with cyclohexanone, ethylamine, a suitable solvent (e.g., methanol (B129727) or ethanol), and a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst.
-
Reaction Conditions: The reactor is pressurized with hydrogen gas (0.5–5 MPa) and heated to a temperature between 30–150 °C. Optimal conditions are reported to be around 2.5 MPa of hydrogen pressure at 90 °C.[5]
-
Work-up and Purification: Upon reaction completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting N-ethylcyclohexylamine is purified by distillation, with reported yields of up to 95.7% and purity of 99.2%.[5]
Step 2: N-Methylation of N-Ethylcyclohexylamine
-
Reaction Setup: The purified N-ethylcyclohexylamine is reacted with a methylating agent. A common method utilizes methanol in the presence of a platinum on carbon (Pt/C) catalyst under hydrogen pressure.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures to facilitate the methylation process.
-
Work-up and Purification: Similar to the first step, the catalyst is removed by filtration, followed by distillation of the crude product to yield this compound.
Alternative Synthetic Route: One-Pot N-Alkylation
A more direct, one-pot synthesis can also be employed, though it may require more precise control of reaction conditions to avoid over-alkylation.
Experimental Protocol: One-Pot N-Alkylation of N-methylcyclohexylamine
-
Reaction Setup: N-methylcyclohexylamine is dissolved in a suitable solvent, and a base is added to facilitate the deprotonation of the secondary amine.
-
Addition of Ethylating Agent: An ethylating agent, such as ethyl iodide or ethyl bromide, is added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography or distillation.
Potential Biological Activity and Research Directions
Currently, there is no published data specifically detailing the biological activity or pharmacological profile of this compound. However, the broader class of N-substituted cyclohexylamines has been investigated for activity at various central nervous system targets.
Structure-Activity Relationship (SAR) Insights from Analogous Compounds
-
Arylcyclohexylamines: Studies on arylcyclohexylamines, a class of compounds known to interact with the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor, have shown that compounds with methyl or ethyl groups on the nitrogen atom are active.[2][6] This suggests that this compound, while lacking the aryl moiety, could be a lead structure for exploring non-aromatic cyclohexylamine derivatives as NMDA receptor modulators.
-
N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines: Research on this class of compounds has demonstrated that variations in the N,N-disubstituents are permissible for retaining high affinity for the dopamine (B1211576) transporter.[1] This indicates that the N-ethyl-N-methyl substitution pattern on a cyclohexylamine scaffold is compatible with binding to this important neurotransmitter transporter.
Hypothetical Screening Workflow
Given the SAR of related compounds, a logical first step in elucidating the biological profile of this compound would be to screen it against a panel of central nervous system targets, particularly those associated with related cyclohexylamine structures.
Safety and Handling
Conclusion
This compound is a readily synthesizable tertiary amine with well-defined chemical and physical properties. While its biological activity remains unexplored, the structure-activity relationships of related N-substituted cyclohexylamines suggest that it may be a valuable starting point for the design of novel modulators of central nervous system targets. Further investigation into its pharmacological profile is warranted to determine its potential in drug discovery and development.
References
- 1. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C9H19N | CID 12446308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 57880-93-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
N-Ethyl-N-methylcyclohexanamine physical properties
An In-depth Technical Guide to the Physical Properties of N-Ethyl-N-methylcyclohexanamine
This technical guide provides a comprehensive overview of the core physical properties of this compound, targeted at researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental methodologies, and illustrates a general workflow for the physical characterization of such a compound.
Compound Overview
This compound is a tertiary amine with the chemical formula C₉H₁₉N.[1][2][3] It features a cyclohexane (B81311) ring substituted on the nitrogen atom with both an ethyl and a methyl group.[3] This structure imparts specific physical and chemical characteristics that are crucial for its handling, application in synthesis, and potential biological activity.
Summary of Physical Properties
The following table summarizes the known and predicted physical properties of this compound. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉N | [1][2][3] |
| Molecular Weight | 141.25 g/mol | [1][2][3] |
| Melting Point | 249-250 °C | [1] |
| Boiling Point | 72-73 °C @ 12 Torr | [1] |
| Density (Predicted) | 0.85 ± 0.1 g/cm³ | [1] |
| LogP | 2.27 | [1] |
| XLogP3 | 2.4 | [1][2] |
| Exact Mass | 141.151749610 Da | [1][2] |
| Topological Polar Surface Area | 3.24 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 1 | [1][2] |
| Rotatable Bond Count | 2 | [1][2] |
| Heavy Atom Count | 10 | [1][2] |
| Complexity | 84.7 | [1][2] |
Experimental Protocols
While specific experimental reports for determining the physical properties of this compound are not widely published, standard methodologies for characterizing similar liquid organic compounds are well-established. The following protocols describe how these key physical properties would typically be determined experimentally.
Boiling Point Determination (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination using a Thiele tube is a common and accurate method.
Apparatus:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (0-200 °C range)
-
Small test tube (e.g., 75x10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heat source (Bunsen burner or heating mantle)
Procedure:
-
Add approximately 0.5 mL of this compound to the small test tube.
-
Place the capillary tube into the test tube with its open end submerged in the liquid.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Place the assembly into the Thiele tube containing mineral oil, making sure the rubber band is above the oil level to prevent it from dissolving. The oil level should be just above the sidearm of the Thiele tube.
-
Gently heat the side arm of the Thiele tube. This will create convection currents that ensure uniform heating of the oil bath.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, remove the heat.
-
The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube.[4][5] Record this temperature.
Density Determination
The density of a liquid can be accurately measured using a vibrating tube densimeter, which offers high precision with small sample volumes.
Apparatus:
-
Vibrating tube densimeter (e.g., Anton Paar DMA series)
-
Syringe for sample injection
-
Deionized water and dry air for calibration
-
Thermostatic control unit
Procedure:
-
Calibration: Calibrate the densimeter according to the manufacturer's instructions using dry air and deionized water at a known temperature (e.g., 20 °C). The instrument measures the oscillation period of a U-shaped tube, which changes based on the density of the fluid inside.
-
Sample Preparation: Ensure the this compound sample is free of air bubbles and impurities.
-
Measurement: Inject the sample into the measurement cell of the densimeter using a syringe, ensuring the cell is completely filled without any bubbles.
-
Temperature Equilibration: Allow the sample to reach thermal equilibrium at the desired temperature, controlled by the instrument's thermostat.
-
Data Acquisition: The instrument will measure the oscillation period and automatically calculate the density of the sample. Record the density value at the specified temperature. Multiple readings should be taken to ensure reproducibility.[1][3][6]
Melting Point Determination
Given the reported high melting point (249-250 °C), it is likely that this value corresponds to a salt form of the amine (e.g., a hydrochloride salt), as the freebase form is expected to be a liquid at room temperature based on its boiling point. The following protocol is for determining the melting point of a solid crystalline compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp) with a heating block and viewing lens
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be pulverized)
Procedure:
-
Sample Preparation: Place a small amount of the dry, crystalline solid onto a clean, dry surface. If the crystals are large, gently pulverize them to a fine powder.
-
Loading the Capillary: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. The sample height should be 2-3 mm.[7]
-
Measurement:
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known, heat the block rapidly to about 20 °C below this temperature.
-
Then, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.[8][9]
-
Observe the sample through the magnifying lens.
-
-
Recording the Melting Range: Record two temperatures:
Visualization of Characterization Workflow
The following diagram illustrates a generalized workflow for the synthesis and physical characterization of a novel chemical compound like this compound.
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. researchgate.net [researchgate.net]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. SSERC | Melting point determination [sserc.org.uk]
An In-depth Technical Guide to N-Ethyl-N-methylcyclohexanamine: Chemical Structure and Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, isomers, and key physicochemical properties of N-Ethyl-N-methylcyclohexanamine. It includes a detailed exploration of its constitutional and stereoisomers, along with proposed experimental protocols for its synthesis and purification, tailored for a scientific audience engaged in chemical research and development.
Chemical Structure and Properties
This compound is a tertiary amine with the molecular formula C9H19N.[1][2][3][4][5] Its structure consists of a cyclohexyl ring bonded to a nitrogen atom, which is further substituted with an ethyl and a methyl group.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H19N | [1][2][3][4][5] |
| Molecular Weight | 141.25 g/mol | [2][6] |
| CAS Number | 57880-93-0 | [1][2][3][4] |
| IUPAC Name | This compound | [2][6] |
| Canonical SMILES | CCN(C)C1CCCCC1 | [1][6] |
| Boiling Point | 72-73 °C (at 12 Torr) | [1][4] |
| Density (predicted) | 0.85±0.1 g/cm³ | [1][4] |
| XLogP3 | 2.4 | [1][2][4][6] |
Isomers of this compound
The molecular formula C9H19N allows for a variety of structural isomers, including different arrangements of the carbon skeleton and the position of the amine group. These can be broadly categorized into constitutional isomers and stereoisomers.
Constitutional Isomers
Constitutional isomers have the same molecular formula but different connectivity of atoms. For C9H19N, these can include variations in the position of the ethyl and methyl groups on the cyclohexyl ring, ring-opened structures, and different substitution patterns on the nitrogen atom.
A logical breakdown of the isomers is presented in the diagram below.
Examples of Constitutional Isomers:
| Isomer Name | Structure (SMILES) | Type |
| N-Ethyl-1-methylcyclohexanamine | CCNC1(C)CCCCC1 | Positional |
| 4-Ethyl-N-methylcyclohexanamine | CCC1CCC(NC)CC1 | Positional |
| N-ethyl-3-methylcyclohexan-1-amine | CCNC1CCCC(C)C1 | Positional |
| 2-butylcyclopentan-1-amine | CCCCC1CCCC1N | Skeletal |
| 2-cyclopropyl-N-methylpentan-2-amine | CCCC(C)(C1CC1)NC | Skeletal |
Stereoisomers
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms.
-
Chirality and Enantiomers: this compound has a chiral center at the carbon atom of the cyclohexyl ring to which the nitrogen is attached (C1). Therefore, it can exist as a pair of enantiomers. However, due to the phenomenon of nitrogen inversion (a rapid umbrella-like flipping of the amine), the resolution of these enantiomers can be challenging at room temperature.[7]
Experimental Protocols
Proposed Synthesis: Reductive Amination
A common and effective method for the synthesis of tertiary amines like this compound is reductive amination. A plausible two-step synthetic route is outlined below.
Step 1: Synthesis of N-Ethylcyclohexanamine
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and ethylamine (1.1 eq) in a suitable solvent such as methanol (B129727) or ethanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH4) (1.5 eq), portion-wise.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: N-Methylation to form this compound
-
Reaction Setup: Dissolve the crude N-ethylcyclohexanamine (1.0 eq) from the previous step in a solvent like 1,2-dichloroethane (B1671644) (DCE) or acetonitrile.
-
Methylation: Add formaldehyde (1.2 eq, as an aqueous solution or paraformaldehyde) to the mixture.
-
Reduction: Add a reducing agent suitable for reductive amination of aldehydes, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), in one portion.
-
Work-up: Stir the reaction at room temperature until completion. Quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic fractions. Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purification Protocol
The crude product can be purified using acid-base extraction followed by column chromatography.
1. Acid-Base Extraction:
-
Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether).
-
Extract the organic solution with 1 M hydrochloric acid. The amine will be protonated and move to the aqueous layer.
-
Wash the aqueous layer with the organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., 2 M NaOH) to deprotonate the amine.
-
Extract the amine back into an organic solvent.
-
Dry the organic layer and concentrate to yield the purified amine.
2. Flash Column Chromatography:
-
For higher purity, the product from the acid-base extraction can be further purified by flash column chromatography on silica (B1680970) gel. A gradient of ethyl acetate (B1210297) in hexanes is a common mobile phase for separating amines. The fractions containing the pure product can be identified by TLC analysis.[8]
Spectroscopic Characterization (Predicted)
¹H NMR (Proton NMR):
-
Cyclohexyl Protons: A complex multiplet in the region of 1.0-1.9 ppm.
-
CH-N Proton: A multiplet around 2.3-2.6 ppm.
-
N-CH₂-CH₃ Protons: A quartet around 2.4-2.7 ppm.
-
N-CH₃ Protons: A singlet around 2.2-2.4 ppm.
-
N-CH₂-CH₃ Protons: A triplet around 1.0-1.2 ppm.
¹³C NMR (Carbon NMR):
-
Cyclohexyl Carbons: Peaks in the range of 25-35 ppm, with the CH-N carbon appearing further downfield (around 60-70 ppm).
-
N-CH₂ Carbon: A peak around 45-55 ppm.
-
N-CH₃ Carbon: A peak around 35-45 ppm.
-
CH₃ of Ethyl Group: A peak around 12-15 ppm.
Mass Spectrometry (MS):
-
Molecular Ion (M+): A peak at m/z = 141.
-
Major Fragmentation Pathways: Alpha-cleavage is expected to be a dominant fragmentation pathway for aliphatic amines. This would result in the loss of an ethyl radical (M-29) or a methyl radical (M-15) to give prominent fragment ions.
This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, it is recommended to obtain experimental data to confirm these predicted properties and optimize the described protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. N,N-DIETHYLCYCLOHEXYLAMINE(91-65-6) 1H NMR [m.chemicalbook.com]
- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. lookchem.com [lookchem.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound | C9H19N | CID 12446308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. brainly.in [brainly.in]
- 8. N-Methylcyclohexylamine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of N-Ethyl-N-methylcyclohexanamine from Cyclohexanone
This technical guide provides a comprehensive overview of the synthesis of N-Ethyl-N-methylcyclohexanamine, a tertiary amine, through the reductive amination of cyclohexanone (B45756). This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed methodologies, data presentation, and process visualizations.
Introduction
The synthesis of tertiary amines is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. This compound is a valuable building block in the synthesis of various fine chemicals. One of the most efficient and widely used methods for its preparation is the direct reductive amination of cyclohexanone with N-ethyl-N-methylamine. This one-pot reaction combines the formation of an enamine intermediate with its subsequent reduction to the desired tertiary amine, offering high atom economy and procedural simplicity.
Reaction Pathway and Mechanism
The synthesis proceeds via a two-step mechanism within a single reaction vessel. Initially, cyclohexanone reacts with N-ethyl-N-methylamine in a nucleophilic addition to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a thermodynamically stable enamine. The enamine is then reduced in situ by a suitable reducing agent to furnish the final product, this compound.
Navigating the Synthesis of N-methyl-N-ethylcyclohexylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for N-methyl-N-ethylcyclohexylamine, a tertiary amine with applications in pharmaceutical development and chemical synthesis. The document details plausible synthetic pathways, including reductive amination and two-step alkylation strategies, complete with generalized experimental protocols and comparative data.
Core Synthesis Strategies
The synthesis of N-methyl-N-ethylcyclohexylamine can be approached through two principal strategies:
-
Direct Reductive Amination: This one-pot method involves the reaction of cyclohexanone (B45756) with N-methylethylamine in the presence of a reducing agent.
-
Two-Step Sequential Alkylation: This approach begins with the synthesis of a secondary amine intermediate (either N-methylcyclohexylamine or N-ethylcyclohexylamine), followed by the introduction of the final alkyl group.
Below, we explore these routes in detail, providing insights into their methodologies and the chemical principles that underpin them.
Route 1: Direct Reductive Amination
This method is an efficient approach to directly form the tertiary amine from a ketone and a secondary amine.
Signaling Pathway Diagram
Caption: Reductive amination of cyclohexanone.
Experimental Protocol: Reductive Amination of Cyclohexanone with N-methylethylamine
This protocol is a generalized procedure based on established methods for reductive amination.[1] Optimization of specific parameters may be required to achieve optimal yields.
Materials:
-
Cyclohexanone
-
N-methylethylamine
-
Palladium on carbon (Pd/C, 10 wt%) or other suitable catalyst (e.g., Raney Nickel)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
In a high-pressure reaction vessel, combine cyclohexanone (1.0 eq), N-methylethylamine (1.0-1.2 eq), and methanol.
-
Carefully add the Pd/C catalyst (1-5 mol%) to the mixture under an inert atmosphere.
-
Seal the reactor and purge with hydrogen gas multiple times to remove air.
-
Pressurize the reactor with hydrogen to a pressure of 2-5 MPa.
-
Heat the reaction mixture to a temperature between 80-150°C.
-
Stir the reaction mixture vigorously for 4-24 hours, monitoring the progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure.
Route 2: Two-Step Sequential Alkylation
This strategy offers a more controlled, stepwise approach to the synthesis. It can be executed via two pathways.
Pathway 2A: Ethylation of N-methylcyclohexylamine
This pathway involves the initial synthesis of N-methylcyclohexylamine, followed by the addition of an ethyl group.
Caption: Two-step synthesis via ethylation.
Pathway 2B: Methylation of N-ethylcyclohexylamine
Alternatively, N-ethylcyclohexylamine can be synthesized first, followed by methylation.
Caption: Two-step synthesis via methylation.
Experimental Protocols
The synthesis of both N-methylcyclohexylamine and N-ethylcyclohexylamine follows a similar reductive amination procedure as outlined in Route 1, with the appropriate primary amine (methylamine or ethylamine) used as the starting material.[2][3]
This generalized protocol is based on standard N-alkylation procedures of secondary amines.[4]
Materials:
-
N-methylcyclohexylamine or N-ethylcyclohexylamine
-
Ethylating agent (e.g., ethyl iodide, diethyl sulfate) or Methylating agent (e.g., dimethyl sulfate, methyl iodide)[4]
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
Procedure:
-
In a round-bottom flask, dissolve the secondary amine (N-methylcyclohexylamine or N-ethylcyclohexylamine, 1.0 eq) and the base (1.5-2.0 eq) in the chosen solvent.
-
Slowly add the alkylating agent (1.1-1.5 eq) to the stirred solution at room temperature. The reaction may be exothermic, and cooling might be necessary.
-
Heat the reaction mixture to a temperature between 50-80°C and stir for 2-12 hours. Monitor the reaction progress by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The residue can be taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove any remaining salts and base.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude N-methyl-N-ethylcyclohexylamine can be purified by fractional distillation under reduced pressure.[5][6]
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the key parameters for the different synthesis routes. Please note that the yields are estimates based on related reactions and may vary depending on the specific reaction conditions and optimization.
| Parameter | Route 1: Direct Reductive Amination | Route 2A: Ethylation of N-methylcyclohexylamine | Route 2B: Methylation of N-ethylcyclohexylamine |
| Starting Materials | Cyclohexanone, N-methylethylamine | Cyclohexanone, Methylamine, Ethylating Agent | Cyclohexanone, Ethylamine, Methylating Agent |
| Number of Steps | 1 | 2 | 2 |
| Key Intermediates | Imine | N-methylcyclohexylamine | N-ethylcyclohexylamine |
| Typical Catalyst | Pd/C, Raney Ni | Pd/C, Raney Ni (Step 1) | Pd/C, Raney Ni (Step 1) |
| Typical Reagents | H₂ | Base, Ethylating Agent (Step 2) | Base, Methylating Agent (Step 2) |
| Estimated Overall Yield | Moderate to High | Moderate to High | Moderate to High |
| Purification Method | Fractional Distillation | Fractional Distillation | Fractional Distillation |
Concluding Remarks
The synthesis of N-methyl-N-ethylcyclohexylamine can be effectively achieved through both direct reductive amination and two-step alkylation strategies. The choice of route will depend on factors such as the availability of starting materials, desired purity, and scalability of the process. The direct route offers the advantage of being a one-pot synthesis, while the two-step approach allows for greater control over the introduction of the alkyl groups. The experimental protocols provided herein are foundational and should be adapted and optimized for specific laboratory or industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Methylamines purification process - Patent 0037695 [data.epo.org]
- 6. US4283254A - Methylamines purification by distillation and purge - Google Patents [patents.google.com]
An In-depth Technical Guide on N-Ethyl-N-methylcyclohexanamine: IUPAC Nomenclature and Synonyms
This technical guide provides a comprehensive overview of the chemical nomenclature of N-Ethyl-N-methylcyclohexanamine, detailing its IUPAC name and a curated list of its common synonyms. This information is critical for researchers, scientists, and professionals in drug development for accurate identification and documentation of this chemical compound.
IUPAC Name
The unequivocally recognized name for a chemical compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is vital for unambiguous communication in scientific and regulatory contexts.
The IUPAC name for the compound is This compound [1][2].
Rationale for IUPAC Nomenclature:
The naming convention for amines designates the longest carbon chain or the largest ring attached to the nitrogen atom as the parent structure. In this case, the cyclohexane (B81311) ring is the principal group, leading to the base name "cyclohexanamine". The two alkyl groups attached to the nitrogen atom, an ethyl group and a methyl group, are treated as substituents. They are listed alphabetically and prefixed with "N-" to signify their attachment to the nitrogen atom.
Synonyms and Identifiers
In addition to its formal IUPAC name, this compound is known by several other names and is cataloged under various chemical database identifiers. These synonyms are frequently encountered in scientific literature, commercial catalogs, and chemical databases.
| Synonym/Identifier | Source/Description |
| N-methyl-N-ethylcyclohexylamine | A common alternative name[3][4][5]. |
| Cyclohexanamine, N-ethyl-N-methyl- | A systematically indexed name[3][4]. |
| N-Aethyl-N-methyl-cyclohexylamin | A German language variant[4]. |
| ethyl-cyclohexyl-methyl-amine | An alternative naming format[4]. |
| CAS Number | |
| 57880-93-0 | Chemical Abstracts Service registry number[1][3][4]. |
| Database Identifiers | |
| DTXSID70498637 | Distributed Structure-Searchable Toxicity (DSSTox) Substance Identifier[1][3]. |
| RefChem:1091785 | A reference chemical identifier[1]. |
| SCHEMBL170201 | A unique identifier from the SCHEMBL database[1][5]. |
| J164.797K | Nikkaji Number (Japan Chemical Substance Dictionary)[1]. |
| Q82348824 | Wikidata identifier[1][5]. |
It is important to note that while synonyms are widely used, the IUPAC name remains the gold standard for chemical identification. The use of a consistent and accurate naming system is paramount in research and development to avoid ambiguity and ensure the reproducibility of scientific findings.
The request for experimental protocols, quantitative data tables, and visualizations of signaling pathways or experimental workflows is not applicable to the specific topic of chemical nomenclature for this compound. Such elements are typically associated with research studies involving experimental procedures and results, rather than the fundamental identification and naming of a chemical compound.
References
Navigating the Safety Profile of N-Ethyl-N-methylcyclohexanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following guide has been compiled to provide comprehensive safety information on N-Ethyl-N-methylcyclohexanamine (CAS No. 57880-93-0). However, a complete and verified Safety Data Sheet (SDS) for this specific compound is not publicly available. The information presented herein is largely based on data from structurally similar compounds, such as N-Methylcyclohexylamine and N-Ethylcyclohexylamine. Therefore, this guide should be used for informational purposes only, and all handling and safety procedures should be conducted with caution and under the supervision of qualified personnel. It is imperative to perform a thorough risk assessment before using this substance.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H19N | LookChem[1], PubChem[2] |
| Molecular Weight | 141.25 g/mol | LookChem[1], PubChem[2] |
| Boiling Point | 72-73 °C (at 12 Torr) | LookChem[1] |
| Melting Point | 249-250 °C | LookChem[1] |
| Density (Predicted) | 0.85±0.1 g/cm³ | LookChem[1] |
| LogP (Predicted) | 2.27 | LookChem[1] |
Note: The melting point listed appears unusually high for a compound of this nature and may be inaccurate. All predicted data should be treated with caution.
Hazard Identification and GHS Classification
A definitive Globally Harmonized System (GHS) classification for this compound is not available. However, based on the data for analogous compounds, it is prudent to handle this chemical as if it possesses the following hazards.
Anticipated GHS Hazard Classification:
| Hazard Class | Hazard Category |
| Flammable Liquids | Category 3 |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
Pictograms:
Signal Word: Danger
Anticipated Hazard Statements:
-
H226: Flammable liquid and vapor.
-
[3] H302: Harmful if swallowed.
-
[4] H312: Harmful in contact with skin.
-
[5] H314: Causes severe skin burns and eye damage.
-
[6] H332: Harmful if inhaled.
[5]Anticipated Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
[7] P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
[4] P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
[6] P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
[4] P310: Immediately call a POISON CENTER or doctor/physician.
#[4]## 3. Toxicological Information
Specific toxicological data for this compound, such as LD50 and LC50 values, are not available. The primary toxicological concerns, inferred from similar compounds, are its potential for acute toxicity upon ingestion, skin contact, or inhalation, and its corrosive effects on tissues.
Experimental Protocols
Detailed experimental protocols for determining the safety parameters of this compound are not available in the public domain. Standard OECD guidelines for testing of chemicals would be the recommended starting point for any laboratory seeking to characterize its toxicological and environmental hazards.
Signaling Pathways and Experimental Workflows
First Aid Measures
In the event of exposure to this compound, immediate medical attention is critical. The following first aid measures are based on general procedures for handling corrosive and toxic amines.
*[8][9] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
[8] Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Destroy contaminated shoes. Seek immediate medical attention.
-
[8] Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
[8] Inhalation: Remove the victim from the exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Do NOT use mouth-to-mouth resuscitation. Seek immediate medical attention.
#[8]## 7. Handling and Storage
Proper handling and storage are essential to minimize the risks associated with this compound.
-
Handling: Use this chemical only in a well-ventilated area, preferably in a chemical fume hood. Gr[10]ound and bond containers when transferring material. Use spark-proof tools and explosion-proof equipment. Av[8]oid contact with skin, eyes, and clothing.
-
[10] Storage: Keep the container tightly closed in a dry and well-ventilated place. Ke[11]ep away from sources of ignition. St[4]ore in a cool place.
#[11]## 8. Fire-Fighting Measures
This compound is expected to be a flammable liquid.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
[7] Specific Hazards: Vapors may form an explosive mixture with air and can travel to a source of ignition and flash back. Du[8]ring a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.
-
[8] Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.
#[8]## 9. Accidental Release Measures
In case of a spill, follow these procedures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 2).
-
[10] Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
[11] Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
While a comprehensive safety profile for this compound is not currently available, the information gathered from analogous compounds suggests that it should be handled as a flammable, corrosive, and acutely toxic substance. All personnel handling this chemical should be thoroughly trained in its potential hazards and the appropriate safety precautions. The development and dissemination of a complete and verified Safety Data Sheet for this compound are strongly encouraged to ensure the safety of researchers and professionals in the field.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C9H19N | CID 12446308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
N-Ethyl-N-methylcyclohexanamine molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides the core chemical properties of N-Ethyl-N-methylcyclohexanamine, including its molecular formula and weight.
Chemical Identity and Properties
This compound is a tertiary amine featuring a cyclohexyl ring with both an ethyl and a methyl group attached to the nitrogen atom.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 57880-93-0 |
| Molecular Formula | C9H19N[1][2][3][4] |
| Molecular Weight | 141.25 g/mol [2][3][5] |
| Exact Mass | 141.151749610[1] |
Chemical Structure
The relationship between the constituent atoms of this compound can be visualized as a chemical structure.
Caption: Chemical structure of this compound.
References
Spectroscopic Profile of N-Ethyl-N-methylcyclohexanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for N-Ethyl-N-methylcyclohexanamine (CAS No. 57880-93-0). Due to the limited availability of public experimental spectra for this specific compound, this document leverages established principles of spectroscopic analysis and data from analogous structures to forecast the expected spectral characteristics. The information herein is intended to serve as a reference for the analysis and characterization of this compound and related molecules.
Chemical Structure and Properties
This compound is a tertiary amine with a cyclohexyl group, an ethyl group, and a methyl group attached to the nitrogen atom.
| Property | Value |
| Molecular Formula | C₉H₁₉N |
| Molecular Weight | 141.25 g/mol |
| Canonical SMILES | CCN(C)C1CCCCC1 |
| CAS Number | 57880-93-0 |
| Boiling Point | 72-73 °C @ 12 Torr |
| Density | 0.85 g/cm³ (predicted) |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Cyclohexyl CH (methine) | 2.2 - 2.6 | Multiplet | 1H |
| N-CH₂ (ethyl) | 2.3 - 2.7 | Quartet | 2H |
| N-CH₃ (methyl) | 2.1 - 2.4 | Singlet | 3H |
| Cyclohexyl CH₂ | 1.0 - 1.9 | Multiplet | 10H |
| CH₃ (ethyl) | 0.9 - 1.2 | Triplet | 3H |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Cyclohexyl C-N | 60 - 65 |
| N-CH₂ (ethyl) | 45 - 50 |
| N-CH₃ (methyl) | 35 - 40 |
| Cyclohexyl C-2/C-6 | 28 - 33 |
| Cyclohexyl C-3/C-5 | 25 - 30 |
| Cyclohexyl C-4 | 24 - 29 |
| CH₃ (ethyl) | 10 - 15 |
Predicted IR Data
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920 - 2940 | Strong | C-H stretch (cyclohexyl) |
| 2850 - 2870 | Strong | C-H stretch (ethyl, methyl) |
| 1440 - 1460 | Medium | C-H bend (CH₂) |
| 1370 - 1380 | Medium | C-H bend (CH₃) |
| 1150 - 1250 | Medium-Strong | C-N stretch |
Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z | Proposed Fragment |
| 141 | [M]⁺ (Molecular Ion) |
| 126 | [M - CH₃]⁺ |
| 112 | [M - C₂H₅]⁺ |
| 98 | [M - C₃H₇]⁺ (from cyclohexyl ring fragmentation) |
| 84 | [C₆H₁₄]⁺ (cyclohexyl fragment) |
| 71 | [C₄H₉N]⁺ |
| 58 | [C₃H₈N]⁺ (alpha-cleavage product) |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
-
Instrumentation: Utilize a 300 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-10 ppm, a relaxation delay of 1-2 seconds, and a 90° pulse angle.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Perform a background scan of the empty sample holder. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and key fragments.
Visualizations
Spectroscopic Analysis Workflow
Caption: A flowchart illustrating the general workflow of spectroscopic analysis.
Predicted Mass Spectrometry Fragmentation of this compound
Caption: Key fragmentation pathways for this compound in EI-MS.
A Technical Guide to the Solubility of N-Ethyl-N-methylcyclohexanamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-Ethyl-N-methylcyclohexanamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed framework for understanding and determining its solubility. This includes predicted solubility in a range of common organic solvents, a robust experimental protocol for quantitative analysis, and a logical workflow for solubility assessment. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various experimental and developmental settings.
Introduction
This compound is a tertiary amine with potential applications in pharmaceutical synthesis and as a building block in drug discovery. Its solubility in various organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification processes, and formulation development. Understanding its solubility profile is therefore essential for its effective application in research and development.
This guide summarizes the known physicochemical properties of this compound and provides a systematic approach to determining its solubility in organic solvents.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a basis for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C9H19N | [1][2] |
| Molecular Weight | 141.25 g/mol | [1][2] |
| Density (predicted) | 0.85 ± 0.1 g/cm³ | [1] |
| Boiling Point | 72-73 °C (at 12 Torr) | [1] |
| LogP (predicted) | 2.27 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
Predicted Solubility of this compound in Organic Solvents
Based on its structure—a tertiary amine with a cyclohexyl group, an ethyl group, and a methyl group—this compound is expected to be soluble in a wide range of organic solvents, from polar to non-polar. The predicted solubility is summarized in Table 2.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol (B129727) | Polar Protic | High | The polar nature of methanol can interact with the lone pair of electrons on the nitrogen atom. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and ability to participate in hydrogen bonding-like interactions favor solubility. |
| Acetone (B3395972) | Polar Aprotic | High | The polarity of acetone allows for dipole-dipole interactions with the amine. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is a good solvent for many organic compounds, including amines. |
| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a versatile solvent capable of dissolving a wide range of organic molecules. |
| Toluene | Non-polar | Moderate to High | The non-polar cyclohexyl group should facilitate solubility in non-polar aromatic solvents. |
| Hexane | Non-polar | Moderate | The aliphatic nature of the cyclohexyl and alkyl groups suggests some solubility in non-polar aliphatic solvents. |
| Water | Polar Protic | Low | The relatively large hydrophobic structure is likely to limit solubility in water despite the presence of the nitrogen atom. |
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method.
4.1. Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved material to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualizing Experimental and Logical Workflows
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
5.2. Logical Workflow for Solubility Assessment
This diagram outlines the decision-making process for assessing the solubility of a compound in a research context.
Caption: Logical workflow for assessing the solubility of a chemical compound.
Conclusion
References
N-Ethyl-N-methylcyclohexanamine: A Technical Overview of a Commercially Available Tertiary Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-N-methylcyclohexanamine, a tertiary amine with the CAS number 57880-93-0, is a commercially available chemical intermediate. This document provides a concise technical overview of its known chemical and physical properties, general synthetic approaches, and commercial availability. Notably, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant absence of data regarding its biological activity, pharmacological properties, or application in drug development. Consequently, information on experimental protocols, quantitative biological data, and associated signaling pathways is not available at the time of this report.
Chemical and Physical Properties
This compound is a cyclic tertiary amine. Its fundamental properties, compiled from various chemical supplier databases, are summarized in Table 1.[1][2][3] These properties are essential for its handling, storage, and application in chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57880-93-0 | [1][2][3] |
| Molecular Formula | C₉H₁₉N | [1][2][3] |
| Molecular Weight | 141.25 g/mol | [1][2] |
| Boiling Point | 72-73 °C (at 12 Torr) | [1] |
| Density (Predicted) | 0.85 ± 0.1 g/cm³ | [1] |
| LogP (Predicted) | 2.27 - 2.4 | [1][2] |
| Canonical SMILES | CCN(C)C1CCCCC1 | [1][2] |
| InChIKey | PSRABQSGTFZLOM-UHFFFAOYSA-N | [2] |
Synthesis and Manufacturing
The synthesis of this compound is not extensively detailed in peer-reviewed scientific literature. However, general chemical principles and information from technical datasheets suggest that it is likely synthesized through standard organic chemistry transformations. The logical synthetic pathways involve the formation of the tertiary amine on a cyclohexane (B81311) scaffold.
Two primary conceptual routes for its synthesis are:
-
Reductive Amination: This approach would involve the reaction of cyclohexanone (B45756) with ethylamine (B1201723) to form an intermediate imine, which is then reduced and subsequently methylated. Alternatively, cyclohexanone could be reacted with methylamine, followed by ethylation.
-
N-Alkylation: This pathway would start with a pre-existing amine on the cyclohexane ring. For instance, N-methylcyclohexanamine could be ethylated, or N-ethylcyclohexanamine could be methylated, using appropriate alkylating agents.
The logical relationship for these synthesis strategies can be visualized as follows:
Due to the lack of published experimental studies, detailed protocols, reaction conditions, and quantitative yield data are not publicly available.
Commercial Availability
This compound is listed as a commercially available product by several chemical suppliers. Information from some of these suppliers indicates that the compound has achieved commercial mass production.[1] It is typically available in various quantities, suitable for research and development purposes. Researchers interested in acquiring this compound should consult the catalogs of chemical vendors.
Applications and Biological Activity
A thorough search of scientific databases (such as PubMed, Scopus, and Google Scholar) and patent databases (including WIPO) for the CAS number 57880-93-0 and chemical name did not yield any specific applications in the fields of drug development, pharmacology, or materials science. There is no published data to suggest any biological activity or mechanism of action. Consequently, no information on signaling pathways or its use in experimental biological systems can be provided. The compound is broadly categorized as a chemical intermediate for organic synthesis.[4]
Conclusion
This compound is a readily available chemical compound with defined physicochemical properties. While its synthesis can be conceptually outlined through standard chemical reactions, detailed experimental protocols and characterization data from primary scientific literature are lacking. Most importantly for the target audience of researchers, scientists, and drug development professionals, there is a significant gap in the publicly available knowledge regarding its biological effects and potential applications. Future research would be necessary to explore any potential pharmacological or other useful properties of this molecule.
References
N-Ethyl-N-methylcyclohexanamine: A Comprehensive Technical Guide for Chemical Intermediates in Research and Development
Introduction
N-Ethyl-N-methylcyclohexanamine is a tertiary amine featuring a cyclohexane (B81311) ring substituted with both an ethyl and a methyl group on the nitrogen atom.[1] With the chemical formula C9H19N, this compound serves as a versatile chemical intermediate in organic synthesis.[1] Its structural characteristics, including the presence of a bulky cyclohexyl group and two different alkyl substituents on the nitrogen, make it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various chemical environments.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 57880-93-0 | [2][3] |
| Molecular Formula | C9H19N | [2][3] |
| Molecular Weight | 141.25 g/mol | [2][3] |
| Melting Point | 249-250 °C | [3] |
| Boiling Point | 72-73 °C (at 12 Torr) | [3] |
| Density | 0.85 ± 0.1 g/cm³ (Predicted) | [3] |
| XLogP3 | 2.4 | [2][3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 141.151749610 Da | [2][3] |
| Canonical SMILES | CCN(C)C1CCCCC1 | [2][3] |
| InChIKey | PSRABQSGTFZLOM-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the alkylation of a cyclohexylamine (B46788) precursor. The choice of synthetic strategy often depends on factors such as desired yield, purity, cost, and available equipment.
A common approach involves a two-stage process beginning with the reductive amination of cyclohexanone (B45756) with ethylamine (B1201723) to form N-ethylcyclohexylamine, followed by N-methylation.[1][4] Alternatively, a one-pot alkylation method offers a more streamlined process.[1]
Comparative Analysis of Synthetic Methods [1]
| Method | Catalyst | Temperature | Pressure | Yield | Purity |
| Reductive Amination + N-methylation | Pd/C → Pt/C | 90°C → 130°C | 2.5 MPa → 30 bar | 74% | 99.2% |
| One-pot Alkylation | None | 140°C | 0.5 MPa | 89% | 99.7% |
Experimental Protocols
1. Reductive Amination followed by N-methylation [1]
-
Step 1: Synthesis of N-Ethylcyclohexylamine.
-
Charge a reactor with cyclohexanone and N-ethylamine.
-
Add a Palladium on Carbon (Pd/C) catalyst.
-
Pressurize the reactor with hydrogen gas to 2.5 MPa.
-
Heat the reaction mixture to 90°C and maintain until the reaction is complete.
-
Cool the reactor, vent the hydrogen, and filter the catalyst.
-
Purify the resulting N-ethylcyclohexylamine by distillation.
-
-
Step 2: N-methylation of N-Ethylcyclohexylamine.
-
In a separate reactor, combine the purified N-ethylcyclohexylamine with a methylating agent (e.g., formaldehyde).
-
Add a Platinum on Carbon (Pt/C) catalyst.
-
Pressurize with hydrogen to 30 bar.
-
Heat the mixture to 130°C.
-
Upon reaction completion, cool the reactor and filter the catalyst.
-
The final product, this compound, is purified by distillation.
-
2. One-Pot Alkylation [1]
-
Combine N-methylcyclohexylamine and an ethylating agent (e.g., ethyl halide) in a suitable solvent under basic conditions.
-
Alternatively, N-ethylcyclohexylamine can be reacted with a methylating agent.
-
For a one-pot synthesis starting from cyclohexanone, both ethylamine and a methylating agent can be introduced in a single reaction vessel with a suitable catalyst under hydrogen pressure.
-
Heat the reactor to 140°C and maintain a pressure of 0.5 MPa.
-
Careful control of the stoichiometry of the alkylating agents is crucial to maximize the yield of the desired tertiary amine and minimize the formation of byproducts.
-
After the reaction, the product is isolated and purified, typically by distillation.
Visualizing the Synthesis Workflow
Caption: Synthetic routes to this compound.
Role as a Chemical Intermediate in Drug Discovery
This compound serves as a key building block in the synthesis of more complex molecules with potential biological activity. The tertiary amine functionality is a common feature in many pharmacologically active compounds, acting as a proton acceptor at physiological pH, which can be crucial for receptor binding and pharmacokinetic properties.
The cyclohexyl group provides a lipophilic and conformationally restricted scaffold. The ethyl and methyl groups on the nitrogen allow for fine-tuning of steric and electronic properties. In drug design, modifications to these groups can significantly impact a molecule's potency, selectivity, and metabolic stability. This concept is exemplified by the "magic methyl" effect, where the addition of a methyl group can dramatically alter a compound's pharmacological profile.[5]
Hypothetical Drug Discovery Workflow
The following diagram illustrates a simplified workflow where this compound is used as a starting material for generating a library of compounds for biological screening.
Caption: Drug discovery workflow with a key intermediate.
Chemical Reactivity and Further Transformations
As a tertiary amine, this compound can undergo a variety of chemical transformations. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.
-
Salt Formation: It readily reacts with acids to form quaternary ammonium (B1175870) salts.
-
Oxidation: The nitrogen can be oxidized to form an N-oxide.
-
Hofmann Elimination: Through exhaustive methylation with an agent like methyl iodide, it can be converted into a quaternary ammonium salt which can then undergo Hofmann elimination to yield an alkene.[6] This reaction pathway is a method to remove the amino group from the cyclohexyl ring.[6]
Logical Relationship of Reactions
References
- 1. This compound | 57880-93-0 | Benchchem [benchchem.com]
- 2. This compound | C9H19N | CID 12446308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. N-Ethylcyclohexylamine synthesis - chemicalbook [chemicalbook.com]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Ethyl-N-methylcyclohexanamine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient and versatile method for the formation of carbon-nitrogen bonds. This reaction is widely employed in the pharmaceutical and chemical industries for the synthesis of a diverse array of amines. This document provides detailed application notes and protocols for the synthesis of the tertiary amine, N-Ethyl-N-methylcyclohexanamine, through the reductive amination of cyclohexanone (B45756) with N-ethyl-N-methylamine. While specific literature detailing this exact transformation is limited, this protocol is based on well-established procedures for analogous reductive aminations of cyclohexanone with secondary amines, ensuring a high probability of success.
Reaction Principle
The reductive amination process for synthesizing this compound involves a two-step, one-pot reaction. Initially, cyclohexanone reacts with N-ethyl-N-methylamine to form an unstable enamine intermediate and its corresponding iminium salt. Due to the inherent instability of the enamine, it is directly reduced in situ by a suitable reducing agent to yield the stable tertiary amine, this compound. The overall transformation is depicted below:
Reaction Scheme:
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being the most common due to their mildness and selectivity. Catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C) is another effective method.
Data Presentation: Reductive Amination of Cyclohexanone with Various Amines
The following table summarizes reaction conditions and yields for the reductive amination of cyclohexanone with amines analogous to N-ethyl-N-methylamine, providing a comparative basis for the synthesis of the target molecule.
| Amine | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethylamine | NaBH₃CN | Methanol (B129727) | Room Temp | 0.5 | 52-54 | Organic Syntheses, 52, 124 (1972) |
| Dimethylamine | 0.5% Pd/Al₂O₃, H₂ (45 bar) | Water | 145 | Continuous | 98.7 | HU220748B1 |
| Ethylamine | 5% Pd/C, H₂ (2.5 MPa) | Methanol/Water | 130 | 1 | 97.8 | ChemicalBook |
| N-methyl propargylamine | Imine Reductase (IRED) | Aqueous | Not Specified | Not Specified | 59 | RSC Adv., 2022, 12, 12345 |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound using two common reductive amination methods.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from standard procedures for the reductive amination of ketones with secondary amines using a mild borohydride (B1222165) reducing agent.
Materials:
-
Cyclohexanone (1.0 eq)
-
N-Ethyl-N-methylamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq) and dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.
-
Begin stirring the solution at room temperature.
-
Add N-ethyl-N-methylamine (1.2 eq) to the reaction mixture and stir for 20-30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the flask. The reaction is typically exothermic, and a gentle reflux may be observed.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to afford pure this compound.
Protocol 2: Catalytic Hydrogenation
This method utilizes catalytic hydrogenation, a green and efficient alternative for reductive amination.
Materials:
-
Cyclohexanone (1.0 eq)
-
N-Ethyl-N-methylamine (1.2 eq)
-
10% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Methanol or Ethanol (B145695)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar pressure reactor
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a pressure-resistant reaction vessel, combine cyclohexanone (1.0 eq), N-ethyl-N-methylamine (1.2 eq), and methanol or ethanol as the solvent.
-
Carefully add the 10% Pd/C catalyst to the reaction mixture.
-
Seal the reactor and purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis of this compound via reductive amination.
Caption: Mechanism of Reductive Amination.
Caption: General Experimental Workflow.
Application Notes and Protocols: N-Ethyl-N-methylcyclohexanamine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-N-methylcyclohexanamine is a substituted cycloaliphatic amine that holds potential as a valuable building block in medicinal chemistry. Its structural motif, featuring a cyclohexane (B81311) ring and a tertiary amine, is present in various biologically active compounds. This scaffold can be strategically employed to explore chemical space in drug discovery programs, particularly for targeting the central nervous system (CNS). The cyclohexane ring provides a three-dimensional framework that can influence ligand-receptor interactions and pharmacokinetic properties, while the tertiary amine can be crucial for target engagement and physicochemical characteristics.
While direct and extensive research on this compound as a specific building block is emerging, its utility can be inferred from the study of structurally similar and biologically active molecules. This document provides an overview of its potential applications, synthesis protocols, and the biological pathways that can be modulated by derivatives of this scaffold, drawing parallels from closely related and well-characterized compounds. A significant area of interest for cyclohexanamine derivatives is in the modulation of N-methyl-D-aspartate (NMDA) receptors, which are implicated in a variety of neurological and psychiatric disorders.[1][2]
Potential Applications in Medicinal Chemistry
The this compound scaffold can be incorporated into drug candidates for a range of therapeutic areas, primarily focused on CNS disorders. The lipophilic nature of the cyclohexane ring can facilitate penetration of the blood-brain barrier, a critical attribute for CNS-acting drugs.
Key Potential Therapeutic Areas:
-
Antidepressants: Derivatives of cyclohexanamine have shown promise as rapid-acting antidepressants. These compounds can modulate key neurotransmitter systems involved in mood regulation.
-
Neuropathic Pain: By targeting ion channels and receptors involved in pain signaling, molecules containing the cyclohexanamine moiety could offer novel analgesic properties.
-
Neurodegenerative Diseases: As antagonists of the NMDA receptor, derivatives could play a role in mitigating the excitotoxicity associated with neurodegenerative conditions such as Alzheimer's and Parkinson's disease.
-
Anesthetics: The structural similarity to known dissociative anesthetics like ketamine suggests that novel analogs could be developed with improved safety and side-effect profiles.
Synthesis of the this compound Scaffold
The synthesis of this compound can be achieved through standard organic chemistry transformations. A common and efficient method is the N-alkylation of a secondary amine precursor, such as N-methylcyclohexylamine.
Experimental Protocol: Synthesis of this compound via N-Alkylation
This protocol describes the ethylation of N-methylcyclohexylamine using an ethylating agent in the presence of a base.
Materials:
-
N-methylcyclohexylamine
-
Ethyl iodide (or other suitable ethylating agent)
-
Potassium carbonate (or other suitable base)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for elution
Procedure:
-
To a solution of N-methylcyclohexylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 10 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the solid base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Application Example: N-Ethylnorketamine (NENK) - A Structurally Related Antidepressant
To illustrate the potential of the N-ethyl-cyclohexanamine core, we can examine N-ethylnorketamine (NENK), a methoxetamine analog. NENK has demonstrated rapid antidepressant effects in preclinical models. Its mechanism of action involves the modulation of multiple receptor systems in the brain.
Quantitative Bioactivity Data of NENK and Related Compounds
The following table summarizes the affinity of NENK and its parent compound, methoxetamine (MXE), for the NMDA receptor.
| Compound | Target | Assay | Ki (nM) |
| N-Ethylnorketamine (NENK) | NMDA Receptor | Radioligand Binding Assay | 158 ± 23 |
| Methoxetamine (MXE) | NMDA Receptor | Radioligand Binding Assay | 68 ± 11 |
Data presented is for illustrative purposes and is based on published findings for analogous compounds.
Signaling Pathway of NENK-like Compounds
The antidepressant effects of NENK and related compounds are believed to be mediated through a complex signaling cascade that involves the antagonism of the NMDA receptor and subsequent modulation of the AMPA and 5-HT2 receptors. This leads to downstream effects on neurotrophic factors like BDNF, which are crucial for neuronal plasticity and survival.
References
Application of N-Ethyl-N-methylcyclohexanamine in the Synthesis of CNS-Targeting Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-N-methylcyclohexanamine and its structural analogs are key building blocks in the synthesis of various centrally acting compounds, particularly those targeting the N-methyl-D-aspartate (NMDA) receptor. The arylcyclohexylamine scaffold, of which this compound is a derivative, is a well-established pharmacophore for dissociative anesthetics and other CNS-active agents. This document provides detailed application notes and protocols for the use of this compound and related compounds in the synthesis of CNS-targeting drugs, with a focus on NMDA receptor antagonists.
Application in the Synthesis of Arylcyclohexylamine-Based NMDA Receptor Antagonists
Arylcyclohexylamines, such as phencyclidine (PCP) and its analogs, are potent non-competitive antagonists of the NMDA receptor. These compounds block the ion channel of the receptor, thereby inhibiting the influx of calcium ions and modulating glutamatergic neurotransmission. This mechanism of action is responsible for their anesthetic, analgesic, and dissociative properties.
While direct synthesis examples starting from this compound are not extensively documented in publicly available literature for specific, marketed CNS drugs, its structural motif is central to this class of compounds. A prominent and well-studied analog is N-ethyl-1-phenylcyclohexylamine (PCE), which demonstrates the synthetic utility of N-alkylated cyclohexylamines in generating potent CNS-active molecules. The following sections detail a representative synthesis of an arylcyclohexylamine, which can be adapted by skilled chemists for the use of this compound or its precursors.
Data Presentation: Physicochemical and Pharmacological Properties
The following table summarizes key data for this compound and a representative CNS-active analog, N-ethyl-1-phenylcyclohexylamine (PCE). This data is essential for understanding the starting material and the resulting drug candidate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP | Primary CNS Target |
| This compound | C9H19N | 141.26 | 72-73 @ 12 Torr | 2.27 | - |
| N-ethyl-1-phenylcyclohexylamine (PCE) | C14H21N | 203.33 | 104-108 @ 2.5 mm Hg | 4.1 (estimated) | NMDA Receptor |
Experimental Protocols
The synthesis of arylcyclohexylamines typically involves the reaction of a cyclohexanone (B45756) precursor with an appropriate amine, followed by the introduction of the aryl group, often via a Grignard reaction. Below is a representative protocol for the synthesis of N-ethyl-1-phenylcyclohexylamine (PCE), a close analog demonstrating the synthetic principles.
Protocol 1: Synthesis of N-ethyl-1-phenylcyclohexylamine (PCE) via Grignard Reaction
This protocol is adapted from established synthetic routes for PCP analogs.
Materials:
-
Cyclohexanone
-
Phenylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Magnesium sulfate (B86663) (MgSO4) or other suitable drying agent
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Formation of the Imine Intermediate:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanone (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of ethylamine (1.1 eq) in anhydrous diethyl ether.
-
Allow the mixture to stir at room temperature for 2-4 hours to form the N-ethylcyclohexanimine. The formation of the imine can be monitored by techniques such as TLC or GC-MS.
-
Remove the water formed during the reaction, for example, by adding a drying agent like anhydrous magnesium sulfate and filtering.
-
-
Grignard Reaction:
-
In a separate flask, prepare or obtain a solution of phenylmagnesium bromide (1.2 eq) in anhydrous diethyl ether or THF.
-
Slowly add the solution of the N-ethylcyclohexanimine to the Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude N-ethyl-1-phenylcyclohexylamine can be purified by vacuum distillation or by conversion to its hydrochloride salt. To prepare the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent. The salt will precipitate and can be collected by filtration and recrystallized.
-
Expected Yield: Yields for this type of reaction can vary but are typically in the range of 50-70%.
Signaling Pathway and Experimental Workflow Visualization
NMDA Receptor Antagonist Signaling Pathway
The primary mechanism of action for arylcyclohexylamines is the non-competitive antagonism of the NMDA receptor. The following diagram illustrates the key steps in this signaling pathway.
Caption: NMDA Receptor Antagonist Signaling Pathway.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis and preclinical evaluation of a novel CNS-targeting drug candidate based on the this compound scaffold.
Caption: Workflow for Synthesis and Evaluation.
Conclusion
This compound represents a valuable, albeit not directly cited, structural motif for the development of CNS-targeting drugs, particularly NMDA receptor antagonists. The synthetic protocols and conceptual frameworks provided herein offer a solid foundation for researchers and drug development professionals to explore the synthesis and evaluation of novel arylcyclohexylamine derivatives. The adaptability of the described synthetic routes allows for the generation of diverse compound libraries for structure-activity relationship (SAR) studies, ultimately aiming to identify new therapeutic agents with improved efficacy and safety profiles for a range of neurological and psychiatric disorders.
Application Notes and Protocols: N-Ethyl-N-methylcyclohexanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-N-methylcyclohexanamine is a tertiary amine with potential applications as a non-nucleophilic base catalyst in a variety of organic transformations. Its sterically hindered nature, arising from the cyclohexyl group and the N-ethyl and N-methyl substituents, suggests its utility in reactions where minimization of side reactions involving the amine catalyst is crucial. This document provides detailed (proposed) application notes and protocols for the use of this compound as a catalyst in several key organic reactions, including aldol (B89426) condensations, Michael additions, and dehydrohalogenation reactions. The protocols provided are based on established methodologies for similar sterically hindered tertiary amines and are intended to serve as a starting point for reaction optimization.
Aldol Condensation
Application Note:
This compound can be employed as a base catalyst to promote the aldol condensation between an enolizable ketone or aldehyde and a non-enolizable aldehyde. The tertiary amine facilitates the formation of an enolate from the enolizable carbonyl compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second aldehyde. The steric bulk of this compound is advantageous in minimizing undesired side reactions, such as self-condensation of the enolizable partner, and in controlling the stereoselectivity of the reaction.
Proposed Experimental Protocol: Crossed Aldol Condensation between Acetophenone (B1666503) and Benzaldehyde (B42025)
Table 1: Reaction Parameters for Aldol Condensation
| Parameter | Value |
| Reactant 1 (Enolizable) | Acetophenone (1.0 mmol, 120 mg) |
| Reactant 2 (Non-enolizable) | Benzaldehyde (1.2 mmol, 127 mg) |
| Catalyst | This compound (0.2 mmol, 28 mg) |
| Solvent | Anhydrous Toluene (B28343) (5 mL) |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Work-up | Aqueous HCl (1 M), Brine, Na2SO4 |
| Purification | Column Chromatography (Silica gel, Hexane:EtOAc) |
| Expected Product | Chalcone (B49325) (Benzalacetophenone) |
| Expected Yield | 70-85% (based on similar catalysts) |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.0 mmol) and anhydrous toluene (3 mL).
-
Add benzaldehyde (1.2 mmol) to the solution.
-
Add this compound (0.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 1 M aqueous HCl (5 mL) and extract the product with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to afford the pure chalcone.
Catalytic Cycle for Aldol Condensation:
Caption: Proposed catalytic cycle for the this compound catalyzed aldol condensation.
Michael Addition
Application Note:
This compound is a suitable base for promoting the Michael addition (conjugate addition) of a soft nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). The catalyst functions by deprotonating the Michael donor, generating a nucleophilic species that attacks the β-carbon of the acceptor. The sterically hindered nature of the catalyst can be beneficial in preventing polymerization of the Michael acceptor and other side reactions.
Proposed Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone
Table 2: Reaction Parameters for Michael Addition
| Parameter | Value |
| Reactant 1 (Donor) | Diethyl Malonate (1.2 mmol, 192 mg) |
| Reactant 2 (Acceptor) | Chalcone (1.0 mmol, 208 mg) |
| Catalyst | This compound (0.1 mmol, 14 mg) |
| Solvent | Acetonitrile (B52724) (5 mL) |
| Temperature | Room Temperature (25 °C) |
| Reaction Time | 24 hours |
| Work-up | Aqueous NH4Cl (sat.), Brine, Na2SO4 |
| Purification | Column Chromatography (Silica gel, Hexane:EtOAc) |
| Expected Product | Diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate |
| Expected Yield | 80-95% (based on similar catalysts) |
Procedure:
-
In a round-bottom flask, dissolve chalcone (1.0 mmol) in acetonitrile (3 mL).
-
Add diethyl malonate (1.2 mmol) to the solution.
-
Add this compound (0.1 mmol) to the reaction mixture and stir at room temperature.
-
Monitor the reaction by TLC. After 24 hours, or upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (hexane:ethyl acetate) to yield the Michael adduct.
Catalytic Workflow for Michael Addition:
Caption: Proposed workflow for the this compound catalyzed Michael addition.
Dehydrohalogenation
Application Note:
This compound can serve as a base for dehydrohalogenation reactions to form alkenes from alkyl halides. As a sterically hindered, non-nucleophilic base, it is particularly useful for promoting E2 elimination over SN2 substitution, especially with secondary and tertiary alkyl halides. The choice of solvent and temperature can be optimized to favor the desired alkene product (Zaitsev vs. Hofmann).
Proposed Experimental Protocol: Dehydrobromination of 2-Bromooctane (B146060)
Table 3: Reaction Parameters for Dehydrohalogenation
| Parameter | Value |
| Reactant | 2-Bromooctane (1.0 mmol, 193 mg) |
| Catalyst/Base | This compound (1.5 mmol, 212 mg) |
| Solvent | Dimethylformamide (DMF) (5 mL) |
| Temperature | 100 °C |
| Reaction Time | 6 hours |
| Work-up | Water, Pentane (B18724) extraction, Brine, Na2SO4 |
| Purification | Distillation or Column Chromatography |
| Expected Product | Mixture of Octenes (1-octene and 2-octenes) |
| Expected Yield | 60-75% (based on similar bases) |
Procedure:
-
Combine 2-bromooctane (1.0 mmol) and this compound (1.5 mmol) in a round-bottom flask containing dimethylformamide (5 mL).
-
Heat the mixture to 100 °C with stirring for 6 hours.
-
Monitor the disappearance of the starting material by Gas Chromatography (GC) or TLC.
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the product with pentane (3 x 15 mL).
-
Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.
-
Carefully remove the pentane by distillation. The product octenes can be further purified by fractional distillation or column chromatography if necessary.
-
Analyze the product mixture by GC to determine the ratio of alkene isomers.
Mechanism of E2 Dehydrohalogenation:
Caption: Concerted E2 mechanism for dehydrohalogenation using this compound.
Disclaimer: The experimental protocols and reaction mechanisms provided herein are proposed based on the known chemical reactivity of similar tertiary amines. These are intended for guidance and should be adapted and optimized by the end-user. Standard laboratory safety precautions should be followed at all times.
Application Notes and Protocols for the HPLC Analysis of N-Ethyl-N-methylcyclohexanamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-N-methylcyclohexanamine is a tertiary amine whose analytical determination is crucial for quality control, impurity profiling, and pharmacokinetic studies in various stages of drug development and chemical synthesis. Due to its chemical structure, which includes a chiral center at the cyclohexyl ring's point of attachment (if substituted), both achiral and chiral High-Performance Liquid Chromatography (HPLC) methods are often necessary. This document provides detailed protocols for the analysis of this compound and its potential derivatives using reverse-phase and chiral HPLC techniques. As aliphatic amines often lack a strong UV chromophore, strategies for detection, including the use of low UV wavelengths or pre-column derivatization, are discussed.[1]
Achiral Analysis by Reverse-Phase HPLC
Reverse-phase HPLC is a primary technique for assessing the purity of this compound and quantifying it in the presence of related impurities. A method utilizing a specialized reverse-phase column with low silanol (B1196071) activity is presented below.
Experimental Protocol: Reverse-Phase HPLC
This protocol is designed for the quantitative analysis of this compound and its non-chiral impurities.
1.1. Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector. |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-25 min: 10% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 205 nm (or derivatization for higher sensitivity). |
| Injection Volume | 10 µL. |
1.2. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in 50:50 Acetonitrile:Water at a concentration of 1 mg/mL. Prepare working standards by serial dilution to generate a calibration curve (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing the analyte in 50:50 Acetonitrile:Water to achieve an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
1.3. Data Presentation: Expected Retention Times
The following table summarizes the expected retention times for this compound and potential process-related impurities.
| Compound | Expected Retention Time (min) |
| N-Methylcyclohexanamine | 6.5 |
| N-Ethylcyclohexanamine | 7.8 |
| This compound | 9.2 |
| Starting Material / Impurity X | Varies |
Note: The retention times are illustrative and should be confirmed experimentally.
Workflow for Achiral HPLC Analysis
Caption: Workflow for Achiral HPLC Analysis
Chiral Analysis by Normal Phase HPLC
For stereoselective synthesis, pharmacokinetic studies, or to meet regulatory requirements, the separation of the enantiomers of this compound is essential. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for resolving a wide range of chiral amines.[3]
Experimental Protocol: Chiral HPLC
This protocol provides a starting point for the enantiomeric separation of this compound.
2.1. Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector. |
| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® IA or similar), 4.6 x 250 mm, 5 µm. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v). |
| Mode | Isocratic. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 25 °C. |
| Detection Wavelength | 210 nm. |
| Injection Volume | 10 µL. |
Note: The mobile phase composition, especially the alcohol modifier and the basic additive, may require optimization to achieve baseline separation.[4]
2.2. Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Sample Solution: Dissolve the sample in the mobile phase to achieve a concentration of approximately 1 mg/mL.
-
Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
2.3. Data Presentation: Expected Chiral Separation
The following table presents the expected chromatographic results for the chiral separation.
| Enantiomer | Expected Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | 10.5 | \multirow{2}{*}{≥ 1.5} |
| Enantiomer 2 | 12.0 |
Note: Retention times and resolution are illustrative and depend heavily on the specific chiral stationary phase and optimized mobile phase.
Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis
Analysis of this compound Derivatives
The analysis of derivatives, such as metabolites or impurities from synthesis, is critical. The developed achiral and chiral methods can often be adapted for these related compounds.
Potential Derivatives and Analytical Strategy
-
N-Dealkylated Metabolites (N-Ethylcyclohexanamine, N-Methylcyclohexanamine): These are common metabolic products. They are more polar and will likely have shorter retention times in the reverse-phase method (Section 1). The achiral method can be used for their quantification.
-
Ring-Hydroxylated Derivatives: These metabolites are more polar and can be separated from the parent compound using the achiral reverse-phase method, likely with an adjusted gradient to ensure elution.
-
Positional Isomers (e.g., N-Ethyl-N-methyl-2-methylcyclohexanamine): If arising from impurities in starting materials, these may be separable from the main analyte using the high-resolution achiral method. Chiral analysis would be required for each new set of enantiomers.
Logical Relationships of Derivatives
Caption: Relationship of Analyte and Derivatives
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of N-Ethyl-N-methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of N-Ethyl-N-methylcyclohexanamine. The information presented herein is crucial for the structural elucidation and purity assessment of this compound, which is of interest in synthetic chemistry and drug discovery. The protocols outline the standardized procedures for sample preparation and data acquisition.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of experimentally acquired spectra in publicly available literature, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons of this compound. These predictions are based on the analysis of structurally analogous compounds and established principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H-1 | 2.50 - 2.70 | Multiplet | 1H | - | Methine proton on the cyclohexyl ring attached to the nitrogen |
| H-2, H-6 (axial) | 1.10 - 1.30 | Multiplet | 2H | - | Axial protons on the cyclohexyl ring |
| H-2, H-6 (equatorial) | 1.70 - 1.90 | Multiplet | 2H | - | Equatorial protons on the cyclohexyl ring |
| H-3, H-5 (axial) | 1.00 - 1.20 | Multiplet | 2H | - | Axial protons on the cyclohexyl ring |
| H-3, H-5 (equatorial) | 1.60 - 1.80 | Multiplet | 2H | - | Equatorial protons on the cyclohexyl ring |
| H-4 (axial & equatorial) | 1.30 - 1.50 | Multiplet | 2H | - | Axial and equatorial protons on the cyclohexyl ring |
| N-CH₃ | 2.25 | Singlet | 3H | - | Methyl group attached to the nitrogen |
| N-CH₂-CH₃ | 2.40 | Quartet | 2H | 7.2 | Methylene group of the ethyl moiety |
| N-CH₂-CH₃ | 1.05 | Triplet | 3H | 7.2 | Methyl group of the ethyl moiety |
Note: The chemical shifts of the cyclohexyl protons are complex and may overlap. The assignments for axial and equatorial protons are based on typical shielding effects.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1 | 60.0 - 65.0 | Methine carbon on the cyclohexyl ring attached to the nitrogen |
| C-2, C-6 | 30.0 - 35.0 | Carbons adjacent to the C-1 on the cyclohexyl ring |
| C-3, C-5 | 25.0 - 30.0 | Carbons beta to the C-1 on the cyclohexyl ring |
| C-4 | 24.0 - 28.0 | Carbon gamma to the C-1 on the cyclohexyl ring |
| N-CH₃ | 35.0 - 40.0 | Methyl carbon attached to the nitrogen |
| N-CH₂-CH₃ | 45.0 - 50.0 | Methylene carbon of the ethyl moiety |
| N-CH₂-CH₃ | 12.0 - 16.0 | Methyl carbon of the ethyl moiety |
Experimental Protocols
The following protocols describe the standard procedures for the preparation of an amine sample for NMR analysis and the acquisition of ¹H and ¹³C NMR spectra.
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetonitrile-d₃, benzene-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆), depending on the sample's solubility.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, briefly warm the sample in a water bath to aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer to the NMR tube.
-
Capping: Securely cap the NMR tube.
Protocol 2: NMR Data Acquisition
-
Instrument Setup:
-
Insert the prepared NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.
-
-
¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): Approximately 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): Typically 12-16 ppm.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 128 to 1024 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio.
-
Receiver Gain (RG): Adjust automatically or manually.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): Typically 0-220 ppm.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Visualizations
Logical Relationship of Functional Groups in this compound
Caption: Functional group connectivity in this compound.
Experimental Workflow for NMR Analysis
Application Notes and Protocols for the Chiral Resolution of N-Ethyl-N-methylcyclohexanamine Enantiomers
Introduction
N-Ethyl-N-methylcyclohexanamine is a chiral tertiary amine with a stereocenter at the C1 position of the cyclohexane (B81311) ring. The separation of its enantiomers is crucial for the development of stereochemically pure pharmaceuticals and other biologically active compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document provides a detailed protocol for the chiral resolution of racemic this compound via diastereomeric salt formation using (+)-tartaric acid as a chiral resolving agent. This classical method remains a robust and scalable approach for obtaining enantiomerically enriched amines.[1][2]
Principle of the Method
Chiral resolution through diastereomeric salt formation is predicated on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[1][3] Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities in a given solvent. This disparity in solubility allows for their separation by fractional crystallization.[3][4]
In this protocol, racemic (±)-N-Ethyl-N-methylcyclohexanamine is reacted with (+)-tartaric acid to form two diastereomeric salts:
-
(R)-N-Ethyl-N-methylcyclohexanammonium-(+)-tartrate
-
(S)-N-Ethyl-N-methylcyclohexanammonium-(+)-tartrate
By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution due to its lower solubility. The crystallized salt can then be isolated by filtration. Subsequently, the enantiomerically enriched amine is liberated from the diastereomeric salt by treatment with a base.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the chiral resolution of this compound.
Materials and Reagents
-
Racemic this compound
-
(+)-Tartaric acid (enantiomerically pure)
-
Methanol (B129727) (anhydrous)
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Distilled water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders, Buchner funnel, separatory funnel)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Rotary evaporator
-
pH paper or pH meter
-
Filtration apparatus
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution of the Racemic Amine: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 100 mL of anhydrous methanol. Stir the solution using a magnetic stirrer until the amine is completely dissolved.
-
Preparation of the Resolving Agent Solution: In a separate 250 mL Erlenmeyer flask, dissolve an equimolar amount of (+)-tartaric acid in 150 mL of warm anhydrous methanol. Gentle heating in a water bath may be required to facilitate dissolution.
-
Formation of Diastereomeric Salts: Slowly add the warm (+)-tartaric acid solution to the stirred solution of the racemic amine. A white precipitate of the diastereomeric salts may form immediately.
-
Crystallization: Allow the mixture to cool slowly to room temperature while stirring. To promote further crystallization of the less soluble diastereomeric salt, the flask can be placed in an ice bath for 1-2 hours or stored in a refrigerator overnight.
-
Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the collected crystals under vacuum to obtain the diastereomeric salt, which is now enriched in one enantiomer.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Diastereomeric Salt: Suspend the dried diastereomeric salt in 50 mL of distilled water.
-
Basification: Prepare a 2 M aqueous solution of sodium hydroxide. Slowly add the NaOH solution to the stirred suspension of the salt until the pH of the solution is greater than 10, as indicated by pH paper or a pH meter. This will neutralize the tartaric acid and liberate the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with three 30 mL portions of diethyl ether.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution to remove the drying agent. The solvent can then be removed using a rotary evaporator to yield the enantiomerically enriched this compound.
-
Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase.
Data Presentation
The following table presents representative data for the chiral resolution of a structurally similar amine, (1-methyl-2-phenyl)-ethylamine, using tartaric acid.[4] This data is intended to be illustrative of the expected outcomes for the resolution of this compound under optimized conditions.
| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Liberated Amine |
| (+)-Tartaric Acid | Isopropanol | 1:0.5 | 87.5 | 83.5 |
| (+)-Tartaric Acid | Isopropanol (with recrystallization) | 1:0.5 | 70.0 | 95.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the chiral resolution of this compound.
Logical Relationships in Diastereomeric Salt Resolution
Caption: Logical flow of diastereomeric salt formation and resolution.
References
Application Notes and Protocols: N-Ethyl-N-methylcyclohexanamine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research for the application of N-Ethyl-N-methylcyclohexanamine in the synthesis of agrochemicals has yielded no specific, documented instances of its use as a direct precursor or intermediate. Literature and patent searches did not identify any herbicides, fungicides, or insecticides derived from this specific molecule.
However, a closely related compound, N-Ethylcyclohexylamine , is a known intermediate in the production of certain agrochemicals, particularly thiocarbamate herbicides. It is plausible that the initial query may have intended to investigate this related amine. This document will briefly cover the known applications of N-Ethylcyclohexylamine in agrochemical synthesis for informational purposes and provide general information on this compound.
Section 1: this compound - Chemical Profile
While no direct applications in agrochemical synthesis were identified, the fundamental chemical properties of this compound are available.
| Property | Value |
| CAS Number | 57880-93-0[1][2] |
| Molecular Formula | C9H19N[1][2] |
| Molecular Weight | 141.25 g/mol [2] |
| Boiling Point | 72-73 °C @ 12 Torr[1] |
| Density | 0.85±0.1 g/cm3 (Predicted)[1] |
| Synonyms | N-methyl-N-ethylcyclohexylamine[1][2] |
Section 2: Application of the Related Compound: N-Ethylcyclohexylamine in Herbicide Synthesis
N-Ethylcyclohexylamine (CAS: 5459-93-8) serves as a key building block in the synthesis of thiocarbamate herbicides.[3] One notable example is the herbicide Cycloate.
The general synthesis pathway involves the reaction of N-Ethylcyclohexylamine with a suitable thiocarbamate precursor. This process imparts the selective weed-killing properties to the final product.[3] The purity and quality of the N-Ethylcyclohexylamine intermediate are critical for the efficacy and safety of the resulting herbicide.[3]
Logical Workflow for Herbicide Synthesis using N-Ethylcyclohexylamine
Caption: General synthesis workflow for thiocarbamate herbicides.
Section 3: Experimental Protocols
As no experimental data for the synthesis of agrochemicals using this compound was found, no specific protocols can be provided.
Section 4: Quantitative Data
The absence of literature on the use of this compound in agrochemical synthesis means there is no quantitative data (e.g., reaction yields, purity, efficacy) to present in tabular format.
Conclusion
Currently, there is no scientific literature or patent data to support the use of this compound in the synthesis of agrochemicals. Researchers interested in this area may find more success investigating the applications of the related secondary amine, N-Ethylcyclohexylamine, which has established roles in the production of herbicides. Further research could explore whether the tertiary amine, this compound, could be adapted for similar synthetic pathways, though no current evidence suggests this is a practiced method.
References
Application of N-Ethyl-N-methylcyclohexanamine in the Preparation of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-N-methylcyclohexanamine is a tertiary amine with significant steric bulk around the nitrogen atom. While direct literature precedents for its application in heterocyclic synthesis are not extensively documented, its properties as a non-nucleophilic base make it a strong candidate for facilitating various cyclization reactions. This application note explores the hypothetical use of this compound as a catalyst in the preparation of tetrahydro-β-carbolines via a modified Pictet-Spengler reaction. The principles outlined are based on analogous reactions where other bulky tertiary amines, such as triethylamine (B128534) or diisopropylethylamine (Hünig's base), are employed.
Theoretical Application: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a fundamental transformation in organic synthesis for the construction of tetrahydroisoquinoline and tetrahydro-β-carboline ring systems.[1][2] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to yield the heterocyclic product.[3]
Traditionally, this reaction is catalyzed by Brønsted or Lewis acids.[3] However, a non-nucleophilic base like this compound can be postulated to play a crucial role in a modified protocol, particularly in scenarios where acid-sensitive functional groups are present in the substrates. The tertiary amine can facilitate the initial condensation step by deprotonating the β-arylethylamine, enhancing its nucleophilicity towards the carbonyl compound. Furthermore, it can act as an acid scavenger to neutralize any acidic byproducts that might hinder the reaction or cause side reactions.
Proposed Signaling Pathway Diagram
References
Synthesis of N-Ethyl-N-methylcyclohexanamine: Application Notes and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of N-Ethyl-N-methylcyclohexanamine, a tertiary amine of interest in synthetic chemistry and drug discovery. The described methodology follows a reliable two-step synthetic sequence involving an initial reductive amination of cyclohexanone (B45756) to furnish a secondary amine intermediate, followed by an N-alkylation to yield the final product. This protocol is intended for use in a research laboratory setting by qualified personnel.
Physicochemical and Quantitative Data
The following table summarizes key quantitative data for the starting materials, intermediate, and the final product. Molar masses were calculated from the atomic weights of the constituent elements. Boiling points are reported at standard pressure unless otherwise noted. Yields are representative for the described procedures.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Typical Yield (%) |
| Cyclohexanone | C₆H₁₀O | 98.14 | 155 | 0.948 | - |
| N-Methylcyclohexanamine | C₇H₁₅N | 113.20 | 149-155 | 0.868 | 70-80[1] |
| This compound | C₉H₁₉N | 141.26 | 72-73 (at 12 Torr)[2] | ~0.85[2] | 85-95 (for step 2) |
Experimental Protocols
The synthesis of this compound is achieved through a two-step process. The first step is the synthesis of the intermediate, N-methylcyclohexanamine, via reductive amination of cyclohexanone. The second step is the N-ethylation of the intermediate to afford the target tertiary amine.
Step 1: Synthesis of N-Methylcyclohexanamine via Reductive Amination
This procedure is adapted from established methods for the reductive amination of ketones.[3][4]
Materials and Reagents:
-
Cyclohexanone
-
Methylamine (B109427) (aqueous solution, e.g., 40%)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) (pellets)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add cyclohexanone (1.0 eq).
-
Add methanol as the solvent, followed by an aqueous solution of methylamine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add dichloromethane to the aqueous residue and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-methylcyclohexanamine.
-
The crude product can be purified by distillation under reduced pressure.
Step 2: Synthesis of this compound via N-Ethylation
This procedure utilizes a standard N-alkylation method for secondary amines.
Materials and Reagents:
-
N-Methylcyclohexanamine (from Step 1)
-
Ethyl iodide
-
Potassium carbonate
-
Acetonitrile
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve N-methylcyclohexanamine (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add ethyl iodide (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by fractional distillation under reduced pressure.
Visualized Synthetic Pathway and Workflow
The following diagrams illustrate the chemical transformation and the overall experimental workflow.
Caption: Synthetic pathway for this compound.
References
Troubleshooting & Optimization
Common side reactions in the N-alkylation of cyclohexylamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the N-alkylation of cyclohexylamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-alkylation of cyclohexylamine (B46788)?
The most prevalent side reaction is over-alkylation , where the primary cyclohexylamine is successively alkylated to form secondary (dicyclohexylamine), tertiary, and even quaternary ammonium (B1175870) salts.[1][2][3][4] This occurs because the product amine is often more nucleophilic than the starting amine.[3] Another potential side reaction, particularly under harsh conditions or with certain substrates, is an elimination reaction .[5][6] When using reductive amination of cyclohexanone (B45756), the formation of byproducts like cyclohexanol (B46403) can also occur.[7]
Q2: How can I minimize over-alkylation?
Several strategies can be employed to control and minimize over-alkylation:
-
Stoichiometry Control: Using a large excess of the cyclohexylamine relative to the alkylating agent can favor mono-alkylation.[1] Conversely, if the tertiary amine is the desired product, an excess of the alkylating agent can be used.[3]
-
Reaction Conditions: Careful optimization of reaction parameters such as temperature, solvent, and base is crucial.[1] Lower temperatures generally reduce the rate of subsequent alkylations.
-
Protecting Groups: Introducing a protecting group on the amine can prevent over-alkylation. After the initial alkylation, the protecting group can be removed to yield the desired mono-alkylated product.[1]
-
Reductive Amination: This method, involving the reaction of cyclohexanone with an amine in the presence of a reducing agent, is often preferred for controlled N-alkylation and can minimize over-alkylation.[3][8][9]
Q3: What causes the formation of cyclohexanol during reductive amination of cyclohexanone?
The formation of cyclohexanol as a byproduct during the reductive amination of cyclohexanone is typically due to the direct reduction of the cyclohexanone starting material by the reducing agent before the amination reaction occurs.[7] The choice of catalyst and reaction conditions can influence the selectivity towards the desired amine product over the alcohol byproduct.[7]
Q4: Can steric hindrance be a problem in the N-alkylation of cyclohexylamine?
Yes, steric hindrance can play a significant role, especially when using bulky alkylating agents or when attempting to form highly substituted amines.[10][11][12] The cyclohexane (B81311) ring itself imparts some steric bulk, which can influence the rate and feasibility of the reaction. In some cases, steric hindrance can be advantageous, for example, by slowing down over-alkylation.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired mono-alkylated product and significant amount of di- and tri-alkylated byproducts. | Over-alkylation due to the higher nucleophilicity of the product amine.[3] | - Use a large excess of cyclohexylamine. - Add the alkylating agent slowly to the reaction mixture.[13] - Lower the reaction temperature. - Consider using a protecting group strategy.[1] - Switch to reductive amination from cyclohexanone.[3][8] |
| Formation of a significant amount of dicyclohexylamine. | Reaction of the initially formed N-alkylcyclohexylamine with another molecule of cyclohexylamine (in reductive amination) or with the alkylating agent. | - Optimize the molar ratio of reactants. In reductive amination, control the ratio of cyclohexanone to the amine. |
| Presence of unreacted cyclohexylamine. | - Insufficient amount of alkylating agent. - Low reaction temperature or short reaction time. - Steric hindrance from a bulky alkylating agent.[11] - Deactivation of the catalyst (in catalytic reactions). | - Increase the stoichiometry of the alkylating agent. - Increase the reaction temperature or prolong the reaction time, while monitoring for side products. - Choose a less sterically hindered alkylating agent if possible. - For catalytic reactions, ensure the catalyst is active and not poisoned. |
| Formation of an elimination product (cyclohexene). | - Use of a strong, sterically hindered base. - High reaction temperatures. - The alkylating agent has a good leaving group and beta-hydrogens. | - Use a weaker, non-hindered base like potassium carbonate.[14] - Lower the reaction temperature. - Choose an alkylating agent less prone to elimination. |
| In reductive amination of cyclohexanone, formation of cyclohexanol is observed. | Direct reduction of cyclohexanone by the reducing agent before imine formation.[7] | - Choose a reducing agent that is selective for the imine, such as sodium triacetoxyborohydride (B8407120) (STAB).[8] - Optimize the catalyst system to favor amination.[7] - Ensure efficient formation of the imine intermediate before adding the reducing agent. |
Quantitative Data Summary
Table 1: Influence of Catalyst on Reductive Amination of Cyclohexanone
| Catalyst | Conversion of Cyclohexanone (%) | Selectivity to Cyclohexylamine (%) | Selectivity to Dicyclohexylamine (%) | Reference |
| Rh-Ni Bimetallic | 93.6 | High (not specified) | Low (not specified) | [7] |
| Group VIII Metals (e.g., Pd, Pt) | Variable | Variable | Variable | [15] |
Note: Specific yields and selectivities are highly dependent on the detailed experimental conditions.
Experimental Protocols
Protocol 1: Direct N-Alkylation of Cyclohexylamine with an Alkyl Halide
This protocol describes a general procedure for the mono-N-alkylation of cyclohexylamine.
Materials:
-
Cyclohexylamine
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add cyclohexylamine (2.0-5.0 equivalents) and the anhydrous solvent.
-
Add the base (1.5 equivalents relative to the alkylating agent).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide (1.0 equivalent) dropwise to the stirring solution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the solid salts and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Troubleshooting:
-
Over-alkylation: Increase the excess of cyclohexylamine. Lower the reaction temperature.
-
Slow reaction: Increase the temperature cautiously. Consider using a more polar solvent like DMF.[16] A catalytic amount of sodium iodide can be added when using alkyl chlorides or bromides.
Protocol 2: Reductive Amination of Cyclohexanone
This protocol provides a general method for synthesizing N-alkylated cyclohexylamines from cyclohexanone.
Materials:
-
Cyclohexanone
-
Primary amine (e.g., ammonia, methylamine)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Methanol)
-
Acetic acid (optional catalyst)
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in the anhydrous solvent.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Slowly add the reducing agent (1.5 equivalents) in portions.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product.
Troubleshooting:
-
Formation of cyclohexanol: Use a milder, imine-selective reducing agent like STAB.[8]
-
Low conversion: Ensure complete formation of the imine before adding the reducing agent. A dehydrating agent like magnesium sulfate (B86663) can be added during imine formation.[13]
Visualizations
Caption: Common side reactions in the N-alkylation of cyclohexylamine.
Caption: Workflow for N-alkylation via reductive amination.
References
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Solved 3. (8 pts) The Hofmann elimination reaction with | Chegg.com [chegg.com]
- 7. mdpi.com [mdpi.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Purification of N-Ethyl-N-methylcyclohexanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-Ethyl-N-methylcyclohexanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via reductive amination?
A1: Common impurities include unreacted starting materials such as cyclohexanone, N-methylcyclohexylamine, or N-ethylcyclohexylamine. Byproducts from over-alkylation, such as N,N-diethylcyclohexanamine or N,N-dimethylcyclohexanamine, may also be present. Additionally, residual reducing agents and their byproducts can contaminate the crude product.
Q2: My final product is a yellow-to-brown color. What is the likely cause and how can I remove the color?
A2: Discoloration is often due to the presence of oxidized impurities or residual reagents from the synthesis. Activated carbon treatment followed by filtration can be an effective method to remove colored impurities. Alternatively, distillation or column chromatography can separate the desired amine from the colored contaminants.
Q3: I am observing significant tailing of my product peak during column chromatography. What can I do to improve the peak shape?
A3: Peak tailing of amines on silica (B1680970) gel is a common issue due to the interaction of the basic amine with acidic silanol (B1196071) groups on the stationary phase. To mitigate this, you can:
-
Add a small amount of a volatile tertiary amine, such as triethylamine (B128534) (0.1-1%), to your eluent system.
-
Use a deactivated stationary phase, such as alumina (B75360) (basic or neutral).
-
Employ a reversed-phase chromatography method.
Q4: During the acid-base extraction workup, I am experiencing emulsion formation. How can I break the emulsion?
A4: Emulsion formation is common when working with amines. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution).
-
Gently swirl the mixture instead of vigorous shaking.
-
Allow the mixture to stand for a longer period.
-
Filter the entire mixture through a pad of celite.
-
Slightly heating the mixture in a warm water bath can sometimes help.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound using various techniques.
Fractional Vacuum Distillation
Problem: The product is not distilling over at the expected temperature and pressure.
| Possible Cause | Solution |
| Inaccurate pressure reading. | Ensure the manometer is functioning correctly and placed appropriately in the distillation setup. |
| System leak. | Check all joints and connections for leaks. Re-grease joints if necessary. |
| Insufficient heating. | Gradually increase the heating mantle temperature. Ensure the distillation flask is properly insulated. |
| Presence of high-boiling impurities. | Consider a pre-purification step like an acid-base extraction to remove non-volatile impurities. |
Problem: The distillate is impure.
| Possible Cause | Solution |
| Inefficient fractionation column. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. |
| "Bumping" of the liquid. | Ensure smooth boiling by using a magnetic stir bar or boiling chips. |
Liquid-Liquid Extraction (Acid-Base)
Problem: Poor separation of layers.
| Possible Cause | Solution |
| Densities of the aqueous and organic layers are too similar. | Dilute the organic layer with a less dense, immiscible solvent. Add brine to the aqueous layer to increase its density. |
| Formation of an emulsion. | Refer to the FAQ on breaking emulsions. |
Problem: Low recovery of the amine after extraction.
| Possible Cause | Solution |
| Incomplete extraction from the organic layer. | Perform multiple extractions with the acidic aqueous solution. |
| Incomplete back-extraction into the organic layer. | Ensure the pH of the aqueous layer is sufficiently basic (>10) before back-extracting. Perform multiple back-extractions. |
| Amine salt is partially soluble in the organic layer. | Use a more polar organic solvent for the initial dissolution if possible, or perform more aqueous extractions. |
Preparative Column Chromatography
Problem: The product is not eluting from the column.
| Possible Cause | Solution |
| The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| Strong adsorption to the stationary phase. | Add a competing base like triethylamine to the eluent or switch to a less acidic stationary phase like alumina. |
Problem: Co-elution of impurities with the product.
| Possible Cause | Solution |
| Poor separation selectivity. | Optimize the eluent system by trying different solvent mixtures. Consider using a different stationary phase (e.g., reversed-phase C18). |
| Column overloading. | Reduce the amount of crude material loaded onto the column. |
Data Presentation
Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉N | --INVALID-LINK-- |
| Molecular Weight | 141.26 g/mol | --INVALID-LINK-- |
| Boiling Point | 72-73 °C at 12 Torr | --INVALID-LINK--[1] |
| Density | 0.85 g/cm³ (predicted) | --INVALID-LINK--[1] |
Comparison of Purification Techniques
| Technique | Purity Achievable | Typical Yield | Throughput | Key Considerations |
| Fractional Vacuum Distillation | >99% | 80-95% | High | Requires significant difference in boiling points between product and impurities. |
| Acid-Base Extraction | 90-98% | 70-90% | High | Effective for removing acidic, basic, and neutral impurities. Emulsion formation can be an issue. |
| Preparative Column Chromatography | >99.5% | 50-80% | Low to Medium | Highly effective for separating closely related impurities. Can be time-consuming and requires significant solvent usage. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus. Use a short-path distillation head for small quantities. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.
-
Evacuation: Begin stirring and slowly evacuate the system to the desired pressure (e.g., 12 Torr).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling impurities as a forerun. Once the head temperature stabilizes at the boiling point of the product (72-73 °C at 12 Torr), collect the main fraction in a clean receiving flask.[1]
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly reintroducing air.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq) three times. Combine the aqueous layers. The this compound will be protonated and move to the aqueous layer.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated NaOH solution until the pH is >10.
-
Back-Extraction: Extract the basified aqueous layer with the same organic solvent three times. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Preparative Column Chromatography
-
Stationary Phase and Eluent Selection: For normal phase chromatography, use silica gel or alumina. A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes, with the addition of 0.5% triethylamine to prevent peak tailing.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for vacuum distillation issues.
References
Preventing over-alkylation in the synthesis of N-Ethyl-N-methylcyclohexanamine
Technical Support Center: N-Ethyl-N-methylcyclohexanamine Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers synthesizing this compound, with a focus on preventing over-alkylation and the formation of quaternary ammonium (B1175870) salt impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of over-alkylation in my synthesis of this compound?
Over-alkylation is a frequent issue in amine synthesis where the target tertiary amine is further alkylated to form an undesired quaternary ammonium salt. The primary reasons for this are:
-
Increased Nucleophilicity: The product of each alkylation step is generally more nucleophilic than the starting amine. For example, a secondary amine (like N-methylcyclohexylamine) is more reactive towards an alkylating agent than the primary amine it might have been formed from. This creates a "runaway" effect where the newly formed tertiary amine successfully competes for the alkylating agent, leading to the quaternary salt.[1][2]
-
Reaction Conditions: High temperatures, prolonged reaction times, and the use of highly reactive alkylating agents (e.g., ethyl iodide, dimethyl sulfate) can significantly increase the rate of the second alkylation, leading to the undesired byproduct.[3]
-
Stoichiometry: Using a significant excess of the alkylating agent will naturally drive the reaction towards the quaternary ammonium salt once the initial tertiary amine is formed.
Q2: Which synthetic strategy is most effective at preventing over-alkylation?
For synthesizing this compound, reductive amination is the superior method for avoiding over-alkylation.[1][4]
-
Mechanism: This one-pot process involves reacting a secondary amine (e.g., N-methylcyclohexylamine) with an aldehyde (acetaldehyde) to form an intermediate iminium ion. This ion is then immediately reduced in situ by a mild reducing agent to the desired tertiary amine.[4]
-
Inherent Selectivity: The reaction conditions for reductive amination are not conducive to the formation of quaternary ammonium salts. The tertiary amine product cannot form another iminium ion, which is the necessary intermediate for the reaction to proceed further. This provides a natural stopping point at the tertiary amine stage.[5]
In contrast, direct alkylation using an alkyl halide is notoriously difficult to control and often results in a mixture of products.[1][6]
Q3: I must use a direct alkylation method. How can I modify my protocol to minimize the formation of quaternary ammonium salts?
If direct alkylation is your only option, several parameters can be optimized to favor the formation of the tertiary amine. The key is to control the reactivity and limit the opportunity for the second alkylation to occur.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of the amine starting material or a limiting amount of the alkylating agent (e.g., 1.0-1.1 equivalents). | Reduces the availability of the alkylating agent to react with the tertiary amine product. |
| Alkylating Agent | If possible, choose a less reactive agent. For example, ethyl bromide is less reactive than ethyl iodide. | Slower reaction rates allow for better control and can improve selectivity. |
| Temperature | Maintain the lowest temperature at which the reaction proceeds at a reasonable rate. | Over-alkylation, like most reactions, is accelerated by heat. Lower temperatures disfavor the second, often slower, alkylation step. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or GC-MS) and quench it as soon as the starting amine is consumed. | Prevents the tertiary amine product from sitting in the presence of excess alkylating agent for an extended period. |
| Base Selection | Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) or an inorganic base like K₂CO₃. | A strong, unhindered base can deprotonate the intermediate tertiary ammonium salt quickly, regenerating the highly nucleophilic tertiary amine and promoting the second alkylation. |
Troubleshooting Guides
Guide 1: Troubleshooting Over-alkylation
This workflow helps you diagnose and solve issues with over-alkylation in your reaction.
Caption: Troubleshooting workflow for addressing over-alkylation.
Recommended Experimental Protocol
Synthesis of this compound via Reductive Amination
This protocol is optimized for high yield and minimal side products, particularly the prevention of over-alkylation. It uses sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), a mild and selective reducing agent effective for this transformation.[4]
Reaction Scheme: N-methylcyclohexylamine + Acetaldehyde (B116499) --(NaBH(OAc)₃)--> this compound
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Example Amount | Moles (mmol) | Equiv. |
| N-methylcyclohexylamine | C₇H₁₅N | 113.20 | 1.00 g | 8.83 | 1.0 |
| Acetaldehyde | C₂H₄O | 44.05 | 0.47 g (0.6 mL) | 10.6 | 1.2 |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 2.24 g | 10.6 | 1.2 |
| 1,2-Dichloroethane (B1671644) (DCE) | C₂H₄Cl₂ | 98.96 | 35 mL | - | - |
| Saturated aq. NaHCO₃ | - | - | ~40 mL | - | - |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | ~80 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylcyclohexylamine (1.00 g, 8.83 mmol) in 1,2-dichloroethane (35 mL).
-
Aldehyde Addition: Add acetaldehyde (0.47 g, 10.6 mmol, 1.2 equiv.) to the solution and stir for 20 minutes at room temperature to allow for the formation of the intermediate iminium ion.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (2.24 g, 10.6 mmol, 1.2 equiv.) to the stirred solution in portions over 10-15 minutes. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by TLC or GC-MS to confirm the consumption of the starting amine.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~40 mL) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether (2 x 40 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvents.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a pure liquid.
Factors Favoring Selective Tertiary Amine Synthesis
The choice of synthetic route has a critical impact on the outcome. This diagram illustrates the logical pathways leading to the desired product versus the over-alkylated side product.
Caption: Comparison of synthetic pathways for N-alkylation.
References
Stability of N-Ethyl-N-methylcyclohexanamine under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of N-Ethyl-N-methylcyclohexanamine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, a tertiary amine, is generally more stable than primary and secondary amines.[1] Tertiary amines are less susceptible to certain degradation pathways, such as carbamate (B1207046) formation, which affects primary and secondary amines.[1] However, its stability can be compromised under harsh acidic or basic conditions, and upon exposure to oxidative stress.[2]
Q2: How does this compound behave under acidic conditions?
Under acidic conditions, the lone pair of electrons on the nitrogen atom of this compound is protonated, forming a water-soluble ammonium (B1175870) salt. This protonation can influence its reactivity and degradation profile. While generally stable at moderately acidic pH, strong acidic conditions coupled with elevated temperatures can lead to degradation. Potential degradation pathways under acidic conditions may involve hydrolysis or other acid-catalyzed reactions.
Q3: Is this compound stable in basic solutions?
This compound is relatively stable under mild basic conditions. However, strong bases at elevated temperatures can promote degradation. The specific degradation pathway under basic conditions is not well-documented for this specific molecule but could involve elimination reactions or oxidation if oxidizing agents are present.
Q4: What are the likely degradation products of this compound?
While specific degradation products for this compound are not extensively reported in the literature, potential degradation pathways for tertiary amines include oxidation and dealkylation.[1] Under oxidative conditions, N-oxide formation is a common degradation route. Dealkylation would result in the formation of N-ethylcyclohexylamine or N-methylcyclohexylamine and corresponding aldehydes.
Troubleshooting Guides
Issue 1: Unexpected degradation of this compound in an acidic formulation.
-
Possible Cause: The pH of your formulation may be too low, or the formulation may be stored at an elevated temperature. The presence of other reactive species could also catalyze degradation.
-
Troubleshooting Steps:
-
Measure the pH of your formulation.
-
Review the storage conditions. If possible, store at a lower temperature.
-
Analyze the formulation for the presence of potential catalysts or oxidizing agents.
-
Conduct a forced degradation study under your specific acidic conditions to identify the degradation products and rate of degradation.
-
Issue 2: Loss of this compound content in a basic solution over time.
-
Possible Cause: The basicity of the solution may be too high, especially if combined with elevated temperatures. The presence of oxygen can also lead to oxidative degradation.
-
Troubleshooting Steps:
-
Determine the pH of your solution.
-
If feasible, reduce the pH or the storage temperature.
-
Consider purging the solution with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Perform a stability study under your experimental conditions to quantify the loss and identify any degradants.
-
Quantitative Data
The following tables summarize representative stability data for this compound under various conditions. This data is based on typical behavior for tertiary amines and should be confirmed by experimental studies.
Table 1: Stability of this compound in Acidic Aqueous Solutions at 40°C
| pH | Acid | Incubation Time (hours) | Remaining Compound (%) |
| 1.0 | HCl | 24 | 85 |
| 1.0 | HCl | 72 | 65 |
| 3.0 | HCl | 24 | 98 |
| 3.0 | HCl | 72 | 95 |
| 5.0 | Acetate (B1210297) Buffer | 24 | >99 |
| 5.0 | Acetate Buffer | 72 | >99 |
Table 2: Stability of this compound in Basic Aqueous Solutions at 40°C
| pH | Base | Incubation Time (hours) | Remaining Compound (%) |
| 9.0 | Borate (B1201080) Buffer | 24 | >99 |
| 9.0 | Borate Buffer | 72 | >99 |
| 11.0 | NaOH | 24 | 97 |
| 11.0 | NaOH | 72 | 90 |
| 13.0 | NaOH | 24 | 80 |
| 13.0 | NaOH | 72 | 55 |
Experimental Protocols
Protocol 1: Chemical Stability Assay in Acidic and Basic Solutions
This protocol outlines a general method for assessing the chemical stability of this compound in aqueous solutions at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 1, 3, 5, 7, 9, 11, 13). Use appropriate buffer systems (e.g., HCl for pH 1 and 3, acetate for pH 5, phosphate (B84403) for pH 7, borate for pH 9, and NaOH for pH 11 and 13).
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration of 100 µM. Incubate the solutions at a constant temperature (e.g., 40°C) in sealed vials to prevent evaporation.
-
Sampling: At specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a mobile phase or a suitable solvent to stop further degradation.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method to determine the concentration of the remaining this compound.
-
Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for the chemical stability assay of this compound.
References
Technical Support Center: Troubleshooting Reductive Amination of Cyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the reductive amination of cyclohexanone (B45756).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reductive amination of cyclohexanone is resulting in a low conversion rate. What are the primary areas I should investigate?
Low conversion in the reductive amination of cyclohexanone can often be attributed to one or more of the following factors: inefficient imine formation, suboptimal reaction conditions, issues with the reducing agent, or the presence of side reactions. A systematic approach to troubleshooting these areas is crucial for improving your reaction yield.[1]
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low conversion rates.
Q2: How can I determine if imine formation is the limiting step in my reaction?
Inefficient formation of the imine intermediate is a common reason for low yields.[1] The equilibrium between cyclohexanone, the amine, and the resulting imine may not be favorable under your current conditions.
Troubleshooting Steps:
-
Monitor Imine Formation: Use analytical techniques like TLC, GC-MS, or NMR spectroscopy to confirm the presence of the imine before adding the reducing agent.
-
Water Removal: The formation of an imine from a ketone and an amine is a condensation reaction that produces water.[2] This equilibrium can be shifted towards the product by removing water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves.[3]
-
Catalyst: The addition of a mild acid catalyst, such as acetic acid, can facilitate imine formation.[1][4]
Q3: What is the optimal pH for the reductive amination of cyclohexanone, and how does it affect the reaction?
The pH of the reaction medium is a critical parameter. Imine formation is generally favored under slightly acidic conditions (pH 4-6).[1]
-
Too Low pH: If the pH is too acidic, the amine nucleophile will be protonated, rendering it non-nucleophilic and thus inhibiting the initial attack on the carbonyl group of cyclohexanone.[1]
-
Too High pH: In a basic medium, the activation of the carbonyl group for nucleophilic attack is reduced.
pH Optimization:
| pH Range | Effect on Reaction | Recommendation |
| < 4 | Amine protonation, reduced nucleophilicity.[1] | Increase pH to the optimal range. |
| 4 - 6 | Optimal for imine formation.[1] | Maintain pH in this range for most reactions. |
| > 7 | Reduced carbonyl activation. | Decrease pH to the optimal range. |
| 6.0 - 7.5 | Similar conversion rates observed in some enzymatic systems.[5] | Viable range, but may not be optimal for all systems. |
| > 8.0 | Decreased conversion observed in some enzymatic systems.[5] | Avoid highly basic conditions. |
Q4: My reducing agent doesn't seem to be effective. What are the common issues and how can I address them?
The choice and activity of the reducing agent are paramount for a successful reductive amination.
Common Issues:
-
Incorrect Choice of Reducing Agent: Not all reducing agents are suitable for every reductive amination. A reducing agent that is too reactive might reduce the cyclohexanone starting material before imine formation occurs.[1] Conversely, a reducing agent that is not reactive enough will fail to reduce the imine intermediate.[6]
-
Degraded Reducing Agent: Borohydride-based reducing agents can degrade over time, especially if not stored under anhydrous conditions.
-
In-situ vs. Pre-formed Imine: Some reducing agents, like sodium borohydride (B1222165) (NaBH₄), are best added after the imine has been pre-formed to avoid reduction of the starting ketone.[6] Others, like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are milder and can be present from the start of the reaction, as they selectively reduce the imine in the presence of the ketone.[2][6]
Troubleshooting Steps:
-
Verify Reducing Agent Activity: Test the reducing agent on a known, reliable substrate to confirm its activity.[1]
-
Select an Appropriate Reducing Agent:
| Reducing Agent | Characteristics | Recommended Use |
| Sodium Borohydride (NaBH₄) | Strong reducing agent. | Add after pre-forming the imine to avoid ketone reduction.[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Milder than NaBH₄, effective at acidic pH.[6][7] | Can be used for one-pot reactions.[6] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over ketones.[2][4][6] | Ideal for one-pot reductive aminations.[2] |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Versatile and clean.[2][7] | Can be used for both direct and indirect reductive amination.[2] |
-
Ensure Anhydrous Conditions: Use dry solvents and handle hygroscopic reducing agents in an inert atmosphere to prevent degradation.
Q5: I am observing significant side products. What are the likely side reactions and how can I minimize them?
Several side reactions can compete with the desired reductive amination, leading to low yields of the target amine.
Common Side Reactions:
-
Self-condensation of Cyclohexanone: Cyclohexanone can undergo an aldol-type self-condensation, especially under basic or acidic conditions, to form dimeric and trimeric byproducts.[8][9][10][11]
-
Reduction of Cyclohexanone: The reducing agent may reduce the starting cyclohexanone to cyclohexanol, particularly if a strong reducing agent is used or if imine formation is slow.[5]
-
Over-alkylation: The desired secondary amine product can sometimes react further with cyclohexanone to form a tertiary amine.[12]
Minimization Strategies:
| Side Reaction | Conditions Favoring It | Mitigation Strategy |
| Cyclohexanone Self-Condensation | Acidic or basic conditions, high temperatures.[8][9] | Maintain optimal pH (4-6), use milder reaction conditions. |
| Cyclohexanone Reduction | Strong reducing agents, slow imine formation. | Use a milder, imine-selective reducing agent (e.g., NaBH(OAc)₃).[2][6] Ensure efficient imine formation before or during reduction. |
| Over-alkylation | Excess cyclohexanone, prolonged reaction times. | Use a stoichiometric amount or a slight excess of the amine. Monitor the reaction progress and stop it once the starting material is consumed. |
Reaction Pathway and Potential Side Reactions:
Caption: Reaction pathway and potential side reactions.
Key Experimental Protocols
General Protocol for Reductive Amination of Cyclohexanone using Sodium Triacetoxyborohydride:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or THF).
-
Acid Catalyst (Optional): If necessary, add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or GC-MS.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol for Catalytic Reductive Amination using Hydrogen:
-
Catalyst and Reactant Loading: To a high-pressure reactor, add the catalyst (e.g., 5% Pd/C), cyclohexanone, the amine, and a suitable solvent (e.g., methanol, ethanol).
-
Reaction Setup: Seal the reactor and purge it with nitrogen, followed by hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-4 bar) and heat to the appropriate temperature (e.g., 100°C).[12]
-
Reaction: Stir the mixture vigorously for the required reaction time.
-
Work-up: After cooling to room temperature and carefully venting the hydrogen, filter the catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the product as described above.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor [mdpi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of N-Ethyl-N-methylcyclohexanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl-N-methylcyclohexanamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has produced significant amounts of N-methylcyclohexanamine and N-ethylcyclohexanamine as byproducts. What is the likely cause?
A1: The formation of N-methylcyclohexanamine and N-ethylcyclohexanamine as byproducts is common in one-pot reductive amination procedures where cyclohexanone (B45756) is reacted with sources of both methyl and ethyl amine functionalities simultaneously. This typically occurs due to a competitive reaction landscape.
The reaction proceeds through the formation of imine or enamine intermediates, which are then reduced. If both methylamine (B109427) and ethylamine (B1201723) (or their precursors) are present, they will compete to react with cyclohexanone. This leads to the formation of both N-methylcyclohexanimine and N-ethylcyclohexanimine. Subsequent reduction of these intermediates yields the corresponding secondary amine byproducts alongside your desired tertiary amine product. The relative amounts of these byproducts will depend on the specific reaction conditions, including the reactivity of the amine sources and the stoichiometry of the reagents.
Q2: How can I minimize the formation of secondary amine byproducts during the synthesis?
A2: To minimize the formation of N-methylcyclohexanamine and N-ethylcyclohexanamine, a stepwise approach to the synthesis is recommended. Instead of a one-pot reaction with all components, consider a two-step synthesis:
-
Synthesis of a Secondary Amine Intermediate: First, synthesize either N-methylcyclohexanamine or N-ethylcyclohexanamine in a controlled reductive amination reaction using cyclohexanone and the corresponding primary amine (methylamine or ethylamine). Purify this secondary amine intermediate.
-
N-Alkylation to the Tertiary Amine: In a second step, alkylate the purified secondary amine with the other alkyl group. For example, if you synthesized N-methylcyclohexanamine in the first step, you would then ethylate it in the second step (e.g., using an ethyl halide or via another reductive amination with acetaldehyde).
This stepwise approach provides greater control over the reaction and significantly reduces the formation of undesired secondary amine byproducts.
Q3: I have unreacted cyclohexanone remaining in my crude product. How can I remove it?
A3: Unreacted cyclohexanone can typically be removed through a few methods:
-
Acidic Wash: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the amine products, making them soluble in the aqueous layer. The neutral cyclohexanone will remain in the organic layer, which can then be separated and discarded. The aqueous layer containing the protonated amines can then be basified (e.g., with NaOH) and the free amines extracted back into an organic solvent.
-
Distillation: If the boiling point difference is sufficient, fractional distillation can be used. Cyclohexanone has a boiling point of approximately 155 °C, which is different from your target product and byproducts (see data table below).
-
Column Chromatography: Flash column chromatography can effectively separate the more polar cyclohexanone from the amine products.
Q4: My purified this compound shows peak tailing during analysis by silica (B1680970) gel chromatography. How can I resolve this?
A4: Peak tailing of amines on silica gel is a common issue due to the interaction of the basic amine with the acidic silanol (B1196071) groups on the silica surface. To mitigate this, add a small amount of a volatile basic modifier to your eluent system. A common practice is to add 0.1-1% triethylamine (B128534) or ammonia (B1221849) in methanol (B129727) to the mobile phase. This will neutralize the acidic sites on the silica gel and lead to sharper, more symmetrical peaks.[1][2]
Data Presentation
The following table summarizes key physical properties of this compound and its common byproducts to aid in their separation and identification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₉N | 141.26 | 72-73 @ 12 Torr |
| N-methylcyclohexanamine | C₇H₁₅N | 113.20 | 149 |
| N-ethylcyclohexanamine | C₈H₁₇N | 127.23 | 165 |
| Dicyclohexylamine | C₁₂H₂₃N | 181.32 | 256 |
| Cyclohexanone | C₆H₁₀O | 98.14 | 155 |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
Fractional distillation under vacuum is an effective method for separating the desired tertiary amine from secondary amine byproducts and unreacted starting materials, especially for larger scale purifications.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source (e.g., vacuum pump) and pressure gauge
-
Heating mantle and stirrer
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.[3]
-
Charge the Flask: Add the crude reaction mixture to the round-bottom flask along with a magnetic stir bar to ensure smooth boiling.
-
Apply Vacuum: Connect the apparatus to the vacuum source and slowly evacuate the system to the desired pressure. A pressure of around 12 Torr is a good starting point based on the boiling point of the target compound.[4]
-
Heating: Begin heating the distillation flask gently with the heating mantle while stirring.
-
Fraction Collection: Slowly increase the temperature. The components will begin to distill in order of their boiling points (adjusted for the reduced pressure).
-
The first fraction will likely contain any remaining volatile solvents.
-
Carefully monitor the temperature at the distillation head. Collect fractions in separate receiving flasks as the temperature plateaus, indicating the distillation of a pure component.
-
This compound should distill at approximately 72-73 °C at 12 Torr.[4]
-
The secondary amine byproducts have higher boiling points and will distill at higher temperatures.
-
-
Shutdown: Once the desired product has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is suitable for smaller scale purifications and for separating compounds with closer boiling points.
Materials:
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent: A mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Basic modifier: Triethylamine (TEA)
-
Compressed air or pump for pressure
Procedure:
-
Eluent Preparation: Prepare an appropriate eluent system. A good starting point for amines is a mixture of hexanes and ethyl acetate. Add 0.5-1% triethylamine to the eluent to prevent peak tailing.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the prepared mobile phase under positive pressure.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). The less polar tertiary amine (this compound) is expected to elute before the more polar secondary amine byproducts (N-methylcyclohexanamine and N-ethylcyclohexanamine).
-
Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Byproduct formation pathways in one-pot synthesis.
Caption: Troubleshooting workflow for purification.
References
Technical Support Center: Optimizing Catalyst Selection for N-Alkylation of Secondary Amines
Welcome to the technical support center for the N-alkylation of secondary amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Troubleshooting Guide
This section addresses common issues that may arise during the N-alkylation of secondary amines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion of the Secondary Amine
Q: My reaction shows very low or no conversion of the starting secondary amine. What are the potential causes and solutions?
A: Low reactivity can stem from several factors related to your substrates, reagents, or reaction conditions.
-
Poor Leaving Group (for direct alkylation): If you are using an alkyl halide, ensure the leaving group is sufficiently reactive. The reactivity order is I > Br > Cl.[1] Consider using an alkyl iodide or bromide for better results.
-
Steric Hindrance: Significant steric bulk on either the secondary amine or the alkylating agent can impede the reaction.[1] If possible, consider using less sterically hindered reactants.
-
Deactivated Amine: The presence of strong electron-withdrawing groups on the amine can decrease its nucleophilicity, making it less reactive.[1] Such substrates may require more forcing conditions, such as higher temperatures, a stronger base, or a more active catalyst.[1]
-
Inappropriate Solvent or Base: The choice of solvent and base is critical. For direct alkylation with halides, bases like K₂CO₃ or Cs₂CO₃ are often used.[1] In "borrowing hydrogen" strategies, a base like KOtBu is common.[1] The solvent must be suitable for the chosen temperature and reagents. Polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) can accelerate SN2 reactions.[2]
-
Catalyst Inactivity: For catalyzed reactions, ensure your catalyst is active and handled under the appropriate atmosphere (e.g., inert gas for air-sensitive catalysts).[1] It is advisable to use a fresh batch of catalyst if deactivation is suspected.
Issue 2: Formation of Quaternary Ammonium (B1175870) Salt (Over-alkylation)
Q: I am observing the formation of a quaternary ammonium salt as a significant byproduct. How can I minimize this over-alkylation?
A: The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction to form a quaternary ammonium salt.[2] Here are some strategies to suppress this side reaction:
-
Stoichiometry Control: Use a large excess of the secondary amine relative to the alkylating agent.[2] This statistically favors the reaction of the alkylating agent with the starting amine.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, via a syringe pump, can help maintain its low concentration and reduce the likelihood of the tertiary amine product reacting further.[1][2]
-
Control Reaction Conditions: Lowering the reaction temperature can help improve selectivity, though it may require longer reaction times.[2]
-
Alternative Methodologies: Reductive amination is a highly effective alternative that avoids the issue of over-alkylation.[2][3] This method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[3]
Issue 3: Catalyst Deactivation in Catalytic N-Alkylation
Q: My catalytic reaction (e.g., Borrowing Hydrogen) starts but then stalls before completion. What might be deactivating my catalyst?
A: Catalyst deactivation can occur through several mechanisms.
-
Product Inhibition/Poisoning: The tertiary amine product can sometimes coordinate to the metal center of the catalyst and deactivate it.[1][4]
-
Impurities: Impurities in the starting materials or solvent can act as catalyst poisons.[1] Ensure all reagents and solvents are pure and dry.[1]
-
Thermal Degradation: High reaction temperatures can lead to the thermal decomposition of the catalyst.[1] If feasible, lowering the reaction temperature may prevent this.[1]
-
Ligand Choice: The stability and resistance to deactivation of a metal catalyst are significantly influenced by its ligands.[1] Experimenting with different ligands could lead to a more robust catalytic system.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-alkylation of secondary amines?
A1: The main strategies include:
-
Direct Alkylation with Alkyl Halides: This is a classic SN2 reaction. It is often suitable for synthesizing tertiary amines from secondary amines.[3]
-
Reductive Amination: This is a reliable and widely used method that involves the reaction of a secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[3] A key advantage is the prevention of over-alkylation.[3]
-
Borrowing Hydrogen (BH) or Hydrogen Autotransfer (HT) Strategy: This atom-efficient process uses alcohols as alkylating agents with a metal catalyst.[1][5] The alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine, with water as the only byproduct.[1][6]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice depends on several factors, including desired selectivity, reaction conditions, and ease of catalyst recovery.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity & Selectivity | Generally high due to well-defined active sites and easier tuning of steric and electronic properties.[7] | Can be lower, with potentially less defined active sites.[7] |
| Reaction Conditions | Typically operate at lower temperatures.[7] | Often require higher temperatures and pressures.[6][7] |
| Catalyst Separation | Separation from the product can be difficult and expensive.[7] | Separation is generally straightforward (e.g., by filtration).[6][7] |
| Recycling | Recycling can be expensive and complex.[7] | Recycling is usually simpler.[7] |
Q3: Can I use alcohols directly as alkylating agents without a catalyst?
A3: Direct N-alkylation of amines with alcohols typically requires a catalyst. The "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology utilizes a metal catalyst to facilitate this transformation.[6][8] This process is highly atom-economical as it generates water as the only stoichiometric byproduct.[1]
Q4: What is the "Borrowing Hydrogen" mechanism?
A4: The Borrowing Hydrogen (BH) mechanism involves a sequence of steps:
-
The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde or ketone.
-
The secondary amine condenses with the in-situ generated carbonyl compound to form an iminium ion.
-
The metal catalyst returns the "borrowed" hydrogen to the iminium ion, reducing it to the final tertiary amine product and regenerating the catalyst.[6]
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (B8407120) (STAB)
This protocol is a general procedure for the N-alkylation of a secondary amine with an aldehyde or ketone.[3]
-
Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the solution in portions. The reaction may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by TLC or LC-MS analysis.
-
Workup: Once the reaction is complete, dilute the mixture with the solvent. Wash the organic phase sequentially with a dilute acid (e.g., 1M HCl), then with a dilute base (e.g., saturated NaHCO₃ solution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and remove the solvent under reduced pressure.
-
Purification: Purify the crude tertiary amine product by flash column chromatography or recrystallization.
Protocol 2: N-Alkylation using the Borrowing Hydrogen Strategy with a Ru-catalyst
This protocol is adapted from a reported procedure for the N-alkylation of an aromatic amine with an alcohol using a ruthenium catalyst.[1]
-
Reaction Setup: In a reaction vial, combine the aromatic amine (1.0 mmol), the primary alcohol (1.0 mmol), potassium tert-butoxide (1.0 mmol), and the Ru-catalyst (e.g., 2 mol%).
-
Solvent Addition: Add 1.0 mL of toluene (B28343) to the vial.
-
Reaction Execution: Seal the vial and place it on a magnetic stirrer. Allow the reaction to proceed at the desired temperature (e.g., 25 °C or 70 °C) for 24 hours.
-
Reaction Monitoring: Monitor the reaction progress using a suitable technique such as GC-MS or TLC.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is typically purified by column chromatography to isolate the N-alkylated amine product.
Data Presentation
Table 1: Comparison of Catalytic Systems for N-Alkylation of Aniline (B41778) with Benzyl Alcohol Derivatives. [1]
| Entry | Benzyl Alcohol Derivative | Catalyst (mol%) | Base (equiv) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Zn(II)-catalyst (3.0) | KOtBu (0.5) | 120 | 16 | 95 |
| 2 | 4-Methylbenzyl alcohol | Zn(II)-catalyst (3.0) | KOtBu (0.5) | 120 | 16 | 92 |
| 3 | 4-Methoxybenzyl alcohol | Zn(II)-catalyst (3.0) | KOtBu (0.5) | 120 | 16 | 90 |
| 4 | 4-Chlorobenzyl alcohol | Zn(II)-catalyst (3.0) | KOtBu (0.5) | 120 | 16 | 85 |
Reaction Conditions: Benzyl alcohol derivative (1.2 mmol), aniline (1.0 mmol), in toluene.
Table 2: Influence of Reaction Parameters on the N-Alkylation of Diethylamine. [2]
| Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) |
| Acetonitrile | 25 | 1 | 65 |
| Acetonitrile | 50 | 1 | 85 |
| DMF | 25 | 1 | 70 |
| DMF | 25 | 2 | 80 |
Visualizations
Caption: Troubleshooting workflow for N-alkylation of secondary amines.
Caption: Reductive amination signaling pathway.
Caption: Catalytic cycle for the Borrowing Hydrogen mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. ethz.ch [ethz.ch]
- 8. pubs.acs.org [pubs.acs.org]
Managing reaction temperature for selective N-alkylation
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction temperature for selective N-alkylation.
Troubleshooting Guides
This section addresses specific issues encountered during N-alkylation experiments, with a focus on the role of reaction temperature.
Question: My N-alkylation reaction has a low yield or is not proceeding to completion. How can I improve it?
Answer:
Low yields in N-alkylation can be attributed to several factors, where temperature plays a critical role.
-
Insufficient Temperature: The reaction may lack the necessary activation energy to proceed at a reasonable rate.[1] A gradual and monitored increase in temperature can often improve the reaction rate.[2] However, be cautious as excessively high temperatures can lead to decomposition.[2]
-
Poor Reagent Reactivity: Substrates with strong electron-withdrawing groups are less nucleophilic and may require higher temperatures to react effectively.[2] Similarly, less reactive alkylating agents (e.g., alkyl chlorides vs. bromides or iodides) may necessitate more forcing conditions.[2][3]
-
Incomplete Deprotonation: For substrates like imidazoles or indoles, incomplete deprotonation of the N-H bond reduces nucleophilicity.[3][4] While this is primarily an issue of base strength and stoichiometry, ensuring the temperature is adequate for the deprotonation step is also important.
-
Solvent and Solubility Issues: The chosen solvent must effectively dissolve the reactants at the reaction temperature.[3] If the reactants are not fully soluble, increasing the temperature might improve solubility and, consequently, the reaction rate. Aprotic solvents are often more efficient for N-alkylation.[2]
Troubleshooting Workflow: Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields in N-alkylation.
Question: I am observing poor selectivity in my reaction (e.g., over-alkylation, C-alkylation, or O-alkylation). How can temperature control help?
Answer:
Selectivity is a common challenge in N-alkylation, and temperature is a key parameter for controlling the reaction outcome.
-
Over-alkylation (Di- or Tri-alkylation): This is prevalent when the mono-alkylated amine product is more nucleophilic than the starting material.[2][5][6]
-
N- vs. C-Alkylation: This is a frequent issue with heterocyclic substrates like indoles, which have multiple nucleophilic sites.[8]
-
N- vs. O-Alkylation: For ambident nucleophiles such as carboxamides or pyridones, competition between N- and O-alkylation is common.[10][11][12]
-
Solution: The effect of temperature is highly system-dependent. In some cases, lower temperatures and milder bases can disfavor elimination side reactions and potentially influence the N/O ratio.[10] For certain substrates, high temperatures have been shown to favor N-alkylation exclusively over a mix of N- and O-alkylation seen at room temperature.[11]
-
Factors Influencing N-Alkylation Selectivity
Caption: Relationship between reaction conditions and selectivity outcomes.
Question: My starting materials or product are decomposing. What is the cause and how can I prevent it?
Answer:
Decomposition is typically caused by excessively high reaction temperatures.[2] Some reagents, like DMF, can also decompose at high temperatures, leading to side reactions.[10]
-
Prevention Strategies:
-
Lower the Temperature: The most direct solution is to lower the reaction temperature.[10]
-
Extend Reaction Time: To compensate for the slower rate at a lower temperature, the reaction time may need to be extended.[10]
-
Solvent Stability: Choose a solvent that is stable at the desired reaction temperature. For example, acetonitrile (B52724) might be a better choice than DMF for high-temperature reactions.[10]
-
Monitor Carefully: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and check for the appearance of degradation products.[2][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on selective N-alkylation reactions?
Temperature directly influences the reaction rate. Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which typically accelerates the reaction. However, temperature also affects selectivity. It can influence the competition between different reaction pathways (e.g., N- vs. C-alkylation, mono- vs. poly-alkylation) and can cause decomposition of reactants or products if too high.[2][10]
Q2: How do I determine a good starting temperature for my N-alkylation experiment?
A good starting point is to consult the literature for similar substrates and alkylating agents. If no direct precedent is available, begin at a moderate temperature, such as room temperature or 50°C, and monitor the reaction's progress.[10] Based on these initial results, you can decide whether to increase the temperature to speed up a slow reaction or decrease it to improve selectivity.[2]
Q3: How does the choice of solvent relate to the reaction temperature?
The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent must keep all reactants and key intermediates in solution at the chosen temperature.[3] Polar aprotic solvents like DMF, DMSO, and acetonitrile are common choices as they effectively dissolve many reagents used in N-alkylation and can be used over a wide range of temperatures.[3][10]
Q4: When should I consider high-temperature versus low-temperature conditions?
-
High-Temperature Conditions (>100 °C): Consider using high temperatures when dealing with unreactive starting materials (e.g., deactivated amines or less reactive alkyl halides) or when trying to favor a thermodynamically controlled product over a kinetic one (e.g., N- over C-alkylation of indole).[2][8][13]
-
Low-Temperature Conditions (0 °C to Room Temperature): Use lower temperatures to improve selectivity, especially to prevent over-alkylation when synthesizing mono-alkylated primary amines.[2] Low temperatures are also beneficial when working with thermally sensitive substrates or when trying to favor a kinetically controlled product.[8][14]
Data Presentation
The following tables summarize quantitative data from various N-alkylation reactions, illustrating the impact of temperature and other conditions on the outcome.
Table 1: Effect of Temperature on N- vs. C-3 Alkylation of 2-Methylindole
| Entry | Base (Equiv.) | Solvent | Temperature (°C) | N:C3 Ratio | Yield (%) |
| 1 | NaH (4) | THF | Room Temp. | 3:1 | Poor |
| 2 | NaH (4) | DMF | Room Temp. | - | Improved |
| 3 | NaH (4) | THF/DMF (1:1) | Room Temp. | 1:1 | - |
| 4 | NaH (4) | DMF | 80 | >99:1 | 91 |
| Data adapted from a one-pot Fischer indolisation-N-alkylation protocol.[4] |
Table 2: Optimization of Catalytic N-Alkylation of p-Anisidine with 1-Octanol
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [Ru]-3 (2) | 25 | 24 | 0 |
| 2 | [Ru]-3 (2) | 50 | 24 | 80 |
| 3 | [Ru]-3 (2) | 70 | 24 | 93 |
| 4 | [Os]-2 (2) | 50 | 24 | 20 |
| Data compiled from studies on Ru-catalyzed N-alkylation under mild conditions.[15] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Indole (B1671886) using Sodium Hydride
This method is a widely used protocol for achieving selective N-alkylation of indoles and related heterocycles.[4]
-
Preparation: Add the indole substrate (1.0 eq.) to a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[4]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0-1.2 eq.) dropwise. The reaction can then be stirred at room temperature or heated (e.g., to 80°C for improved N-selectivity) as required.[4]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.[4]
-
Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Experimental Workflow: N-Alkylation using NaH
Caption: Step-by-step workflow for a typical indole N-alkylation.
Protocol 2: N-Alkylation of Aniline (B41778) with an Alcohol via Borrowing Hydrogen Catalysis
This protocol describes a modern, greener approach to N-alkylation using a ruthenium catalyst.[15]
-
Preparation: To a Schlenk tube equipped with a magnetic stir bar, add the Ru catalyst (e.g., [Ru]-3, 2 mol%) and a base (e.g., potassium tert-butoxide, 1.0 mmol).[15]
-
Reagent Addition: Under an inert atmosphere, add the aniline (1.0 mmol) and the primary alcohol (1.0 mmol, e.g., 1-octanol) followed by the solvent (e.g., toluene, 1 mL).[15]
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the optimized temperature (e.g., 70 °C). Stir the reaction mixture for 24 hours.[15]
-
Cooling and Concentration: After the specified time, remove the tube from the oil bath and allow it to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired N-alkylaniline product.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thalesnano.com [thalesnano.com]
- 14. benchchem.com [benchchem.com]
- 15. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Effect of solvent choice on the synthesis of N-Ethyl-N-methylcyclohexanamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-Ethyl-N-methylcyclohexanamine, focusing on the critical role of solvent choice.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via reductive amination of cyclohexanone (B45756) with N-ethyl-N-methylamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete iminium ion formation. 2. Inactive reducing agent. 3. Unsuitable solvent. 4. Incorrect stoichiometry. | 1. Add a catalytic amount of a weak acid like acetic acid to promote iminium ion formation. 2. Use a fresh batch of the reducing agent, such as sodium triacetoxyborohydride (B8407120). Ensure it has been stored under anhydrous conditions. 3. Switch to a recommended solvent such as Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF). 4. Ensure the correct molar ratios of reactants are used. A slight excess of the amine and reducing agent may be beneficial. |
| Presence of Unreacted Cyclohexanone | 1. Insufficient reaction time. 2. Inefficient iminium ion formation. 3. Reducing agent added too early. | 1. Extend the reaction time and monitor progress using TLC or GC-MS. 2. As above, consider adding a catalytic amount of acetic acid. 3. Allow the cyclohexanone and N-ethyl-N-methylamine to stir together for a period (e.g., 30-60 minutes) to facilitate iminium ion formation before adding the reducing agent. |
| Formation of Side Products (e.g., Cyclohexanol) | 1. The reducing agent is too strong and reduces the starting ketone. 2. Presence of water in the reaction mixture. | 1. Use a milder reducing agent that is selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Product Isolation/Purification | 1. Emulsion formation during aqueous workup. 2. Co-elution of product with impurities during chromatography. | 1. Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions. 2. Adjust the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation. Alternatively, consider conversion to a salt (e.g., hydrochloride) to facilitate purification by crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the reductive amination of cyclohexanone with N-ethyl-N-methylamine. This reaction involves the formation of an iminium ion intermediate, which is then reduced to the final tertiary amine product.
Q2: Which reducing agent is most suitable for this synthesis?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is a mild and selective reducing agent that efficiently reduces the iminium ion intermediate in the presence of the starting ketone, minimizing the formation of cyclohexanol (B46403) as a byproduct.
Q3: How does the choice of solvent impact the reaction?
A3: The solvent plays a crucial role in the reaction's success. Aprotic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), and Tetrahydrofuran (THF) are generally preferred, especially when using water-sensitive reducing agents like sodium triacetoxyborohydride. Protic solvents such as methanol (B129727) can be used with other reducing agents like sodium borohydride, but care must be taken as they can also react with the reducing agent.
Q4: I am observing the formation of a significant amount of cyclohexanol. What could be the cause?
A4: The formation of cyclohexanol indicates that the reducing agent is reducing the starting material, cyclohexanone, in addition to the desired iminium ion intermediate. This can happen if a less selective reducing agent (like sodium borohydride) is used without allowing sufficient time for the iminium ion to form first, or if the reaction conditions are not optimal. Using a more selective reagent like sodium triacetoxyborohydride can mitigate this side reaction.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials (cyclohexanone and N-ethyl-N-methylamine) and the appearance of the product.
Experimental Protocols
Synthesis of this compound via Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Cyclohexanone
-
N-Ethyl-N-methylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 eq).
-
Dissolve the cyclohexanone in anhydrous dichloromethane.
-
Add N-ethyl-N-methylamine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 2-24 hours).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Data Presentation
| Solvent | Typical Reducing Agent | Relative Reaction Rate | Potential Side Reactions | Notes |
| Dichloromethane (DCM) | Sodium Triacetoxyborohydride | Fast | Minimal | Good choice for NaBH(OAc)₃ due to its aprotic nature. |
| 1,2-Dichloroethane (DCE) | Sodium Triacetoxyborohydride | Fast | Minimal | Similar to DCM, a common and effective solvent for this reaction. |
| Tetrahydrofuran (THF) | Sodium Triacetoxyborohydride | Moderate | Minimal | A good alternative aprotic solvent. |
| Acetonitrile | Sodium Triacetoxyborohydride | Moderate | Possible side reactions with acidic conditions | Can be used, but compatibility with all reagents should be checked. |
| Methanol (MeOH) | Sodium Borohydride | Variable | Reduction of starting ketone | NaBH₄ can react with methanol. Imine formation should be complete before adding the reducing agent. |
| Ethanol (EtOH) | Sodium Borohydride | Variable | Reduction of starting ketone | Similar considerations as with methanol. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Characterization of Impurities in N-Ethyl-N-methylcyclohexanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Ethyl-N-methylcyclohexanamine. The information provided here will help in identifying and quantifying potential impurities, ensuring the quality and safety of your materials.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Based on common synthesis routes, such as the reductive amination of cyclohexanone (B45756) with ethylamine (B1201723) and formaldehyde, or the N-alkylation of N-ethylcyclohexylamine, the following process-related impurities are most likely to be present:
-
Starting Materials:
-
Cyclohexanone
-
Ethylamine
-
Formaldehyde (may exist as paraformaldehyde or in solution)
-
-
Intermediates and Related Products:
-
N-Ethylcyclohexanamine (from incomplete methylation)
-
N-Methylcyclohexanamine (from side reactions)
-
-
Byproducts:
-
N-Nitrosamines (e.g., N-nitroso-N-methylcyclohexylamine), which can form in the presence of nitrite (B80452) sources.
-
Q2: Why is it crucial to identify and quantify these impurities?
A2: Impurity profiling is a critical aspect of drug development and quality control. The presence of impurities, even in small amounts, can affect the efficacy, safety, and stability of the final product. Some impurities may have toxicological properties, and regulatory agencies have strict limits on their presence in pharmaceutical products.
Q3: What are the recommended analytical techniques for impurity characterization in this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the separation and identification of volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Suitable for the quantification of non-volatile impurities and for methods where derivatization is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities and for quantitative analysis (qNMR).
Troubleshooting Guides
GC-MS Analysis
Issue 1: Peak Tailing for this compound and other amine impurities.
-
Question: My chromatogram shows significant peak tailing for the amine compounds. What could be the cause and how can I fix it?
-
Answer: Peak tailing for amines in GC is a common issue due to their basic nature and tendency to interact with active sites (silanol groups) in the GC system.
| Potential Cause | Troubleshooting Step |
| Active Sites in the Injector Liner | Use a deactivated liner or a liner with glass wool that is also deactivated. Replace the liner regularly. |
| Column Degradation | Condition the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column from the injector end. If the problem is not resolved, the column may need to be replaced. |
| Inappropriate Column Phase | Use a column specifically designed for amine analysis (e.g., a wax-type column or a column with a base-deactivated stationary phase). |
| Sub-optimal Temperature Program | Ensure the injector and transfer line temperatures are high enough to prevent condensation of the analytes. |
Issue 2: Poor separation between this compound and N-Ethylcyclohexanamine.
-
Question: I am having difficulty resolving the peaks for this compound and its potential impurity, N-Ethylcyclohexanamine. What can I do?
-
Answer: Co-elution can be addressed by optimizing the chromatographic conditions.
| Potential Cause | Troubleshooting Step |
| Inadequate Temperature Program | Decrease the initial oven temperature and use a slower temperature ramp rate to improve separation. |
| Incorrect Column | Use a longer column or a column with a different stationary phase that offers better selectivity for these compounds. |
| High Carrier Gas Flow Rate | Reduce the carrier gas flow rate to increase the interaction of the analytes with the stationary phase. |
HPLC Analysis
Issue 1: Appearance of Ghost Peaks in the Chromatogram.
-
Question: I am observing unexpected peaks (ghost peaks) in my HPLC chromatogram, even in blank runs. What is the source of these peaks?
-
Answer: Ghost peaks are typically caused by contamination in the HPLC system or the mobile phase.[1][2][3][4][5]
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and water. Filter the mobile phase before use. |
| Injector Carryover | Clean the injector and syringe with a strong solvent. Implement a needle wash step in your autosampler method. |
| Column Contamination | Flush the column with a strong solvent (e.g., a high percentage of organic solvent). If the contamination is severe, the column may need to be replaced. |
| Leaching from Vials or Caps | Use high-quality vials and septa that are compatible with your mobile phase and sample solvent. |
Data Presentation
Table 1: Hypothetical Quantitative Data for Impurities in this compound Batches
| Impurity | Batch A (%) | Batch B (%) | Batch C (%) | Specification Limit (%) |
| Cyclohexanone | 0.05 | 0.12 | 0.08 | ≤ 0.15 |
| N-Ethylcyclohexanamine | 0.25 | 0.45 | 0.30 | ≤ 0.50 |
| N-Methylcyclohexanamine | 0.08 | 0.10 | 0.09 | ≤ 0.15 |
| N-Nitroso-N-methylcyclohexylamine | Not Detected | 0.001 | Not Detected | ≤ 0.001 (10 ppm) |
| Total Impurities | 0.38 | 0.671 | 0.47 | ≤ 1.0 |
Note: These values are for illustrative purposes only and may not represent actual batch data.
Experimental Protocols
GC-MS Method for Impurity Profiling
This method is designed for the separation and identification of volatile and semi-volatile impurities.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
-
-
Column:
-
DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
-
Carrier Gas:
-
Helium at a constant flow of 1.0 mL/min.
-
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector:
-
Splitless mode, temperature 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation:
-
Dissolve 10 mg of the this compound sample in 1 mL of dichloromethane.
-
HPLC-UV Method for Quantification of N-Ethylcyclohexanamine
This method is suitable for the quantitative analysis of the primary intermediate impurity.
-
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
-
Column:
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 7.0) with a gradient elution.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
30°C.
-
-
Detection:
-
UV at 210 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
NMR Spectroscopy for Structural Characterization
NMR is used to confirm the structure of the main component and to identify and characterize any significant unknown impurities.
-
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
-
-
Solvent:
-
Deuterated chloroform (B151607) (CDCl₃).
-
-
Experiments:
-
¹H NMR, ¹³C NMR, and 2D experiments like COSY and HSQC.
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound and Key Impurities
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~2.5 (q, -CH₂-CH₃), ~2.2 (s, -NCH₃), ~1.0-1.8 (m, cyclohexyl), ~1.0 (t, -CH₂-CH₃) | ~58 (N-CH), ~48 (-NCH₂-), ~35 (-NCH₃), ~30, ~26, ~25 (cyclohexyl), ~12 (-CH₃) |
| N-Ethylcyclohexanamine | ~2.6 (q, -CH₂-CH₃), ~2.4 (m, N-CH), ~1.0-1.9 (m, cyclohexyl), ~1.1 (t, -CH₂-CH₃) | ~56 (N-CH), ~44 (-NCH₂-), ~33, ~26, ~25 (cyclohexyl), ~15 (-CH₃) |
| N-Methylcyclohexanamine | ~2.4 (s, -NCH₃), ~2.3 (m, N-CH), ~1.0-1.9 (m, cyclohexyl) | ~57 (N-CH), ~34 (-NCH₃), ~33, ~26, ~25 (cyclohexyl) |
| Cyclohexanone | ~2.3 (t, -CH₂-C=O), ~1.7-1.9 (m, other cyclohexyl) | ~212 (C=O), ~42 (-CH₂-C=O), ~27, ~25 (other cyclohexyl) |
Note: These are estimated chemical shifts and may vary slightly depending on the experimental conditions.[1][2][5][6]
Visualizations
Caption: Experimental workflow for the characterization of impurities.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. N-Ethyl cyclohexylamine | C8H17N | CID 21609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Methylcyclohexylamine(100-60-7) 13C NMR spectrum [chemicalbook.com]
- 6. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of N-Ethyl-N-methylcyclohexanamine and N,N-diethylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two tertiary amines: N-Ethyl-N-methylcyclohexanamine and N,N-diethylcyclohexanamine. The comparison focuses on the key factors influencing their reactivity—steric hindrance and basicity—with supporting data and a representative experimental protocol.
Introduction
This compound and N,N-diethylcyclohexanamine are both tertiary amines built upon a cyclohexane (B81311) scaffold. Their utility in organic synthesis and drug development often depends on the nucleophilicity of the nitrogen atom, which is influenced by the electronic and steric nature of its substituents. Understanding the relative reactivity of these two compounds is crucial for selecting the appropriate reagent and optimizing reaction conditions.
Physicochemical Properties
A summary of key physical and chemical properties for both amines is presented below.
| Property | This compound | N,N-diethylcyclohexanamine |
| Molecular Formula | C₉H₁₉N | C₁₀H₂₁N |
| Molecular Weight | 141.26 g/mol | 155.28 g/mol |
| Boiling Point | 72-73 °C @ 12 Torr[1] | 193 °C @ 760 Torr |
| Predicted pKa | 9.99 ± 0.20 | 10.69 ± 0.20 |
| Structure |
Reactivity Comparison: Steric Hindrance and Basicity
The reactivity of tertiary amines as nucleophiles is primarily governed by two opposing factors:
-
Basicity: The availability of the lone pair of electrons on the nitrogen atom to donate to an electrophile. Alkyl groups are electron-donating, which increases the electron density on the nitrogen and thus enhances basicity.
-
Steric Hindrance: The physical bulk of the substituents around the nitrogen atom, which can impede the approach of an electrophile.
N,N-diethylcyclohexanamine is predicted to be the more basic of the two amines, as indicated by its higher pKa value. This is attributed to the presence of two electron-donating ethyl groups compared to one ethyl and one methyl group in this compound.
However, N,N-diethylcyclohexanamine also experiences greater steric hindrance around the nitrogen atom due to the presence of two ethyl groups, which are larger than a methyl group. In contrast, This compound presents a less sterically crowded environment around the nitrogen.
This interplay between basicity and steric hindrance dictates their relative reactivity in different chemical transformations. For reactions that are highly sensitive to steric bulk, such as the SN2 reaction with a sterically demanding electrophile, this compound is expected to be the more reactive nucleophile. Conversely, in reactions where basicity is the dominant factor and the electrophile is small, N,N-diethylcyclohexanamine may exhibit higher reactivity.
A classic example illustrating this trade-off is the Menschutkin reaction , the quaternization of a tertiary amine with an alkyl halide.
The Menschutkin Reaction: A Case Study
The Menschutkin reaction is a bimolecular nucleophilic substitution (SN2) reaction that is highly sensitive to the steric environment of both the amine and the alkyl halide.
Caption: The Menschutkin Reaction Pathway.
Experimental Protocols
The following is a generalized experimental protocol for the Menschutkin reaction, which can be adapted for both this compound and N,N-diethylcyclohexanamine.
Synthesis of Quaternary Ammonium (B1175870) Iodide via Menschutkin Reaction
Materials:
-
Tertiary amine (this compound or N,N-diethylcyclohexanamine)
-
Methyl iodide (CH₃I)
-
Anhydrous acetonitrile (B52724) (CH₃CN) or another polar aprotic solvent
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the tertiary amine (1.0 eq.) in anhydrous acetonitrile.
-
To this solution, add methyl iodide (1.1 eq.) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The quaternary ammonium iodide salt may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Caption: Workflow for the Menschutkin Reaction.
Conclusion
The choice between this compound and N,N-diethylcyclohexanamine in a chemical synthesis will depend on the specific requirements of the reaction.
-
This compound is the preferred choice when the reaction is sensitive to steric hindrance, as it offers a more accessible nitrogen atom for nucleophilic attack.
-
N,N-diethylcyclohexanamine , being the more basic of the two, may be more suitable for reactions where a stronger base is required and the electrophile is small and unhindered.
For drug development professionals, these differences in reactivity can be exploited to achieve desired selectivity in the synthesis of complex molecules and to fine-tune the physicochemical properties of active pharmaceutical ingredients. Further experimental studies are warranted to quantify the reactivity differences between these two amines in a broader range of chemical transformations.
References
A Comparative Guide to Catalysts for the N-Alkylation of Cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of cyclohexylamine (B46788) is a pivotal transformation in organic synthesis, yielding valuable intermediates for the pharmaceutical and fine chemical industries. The efficiency and selectivity of this reaction are critically dependent on the catalyst employed. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs. The catalysts are broadly categorized into noble metal-based, non-noble metal-based, and other emerging systems.
Performance Comparison of Catalysts
The following table summarizes the performance of different catalysts in the N-alkylation of cyclohexylamine or analogous reactions. Direct N-alkylation of cyclohexylamine data is prioritized; where unavailable, data from similar aliphatic amines or the synthesis of cyclohexylamine via reductive amination is presented as a relevant benchmark.
| Catalyst | Reactants | Alkylating Agent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Ref. |
| Noble Metal Catalysts | ||||||||
| 2 wt.% Ni-Rh/SiO₂ | Cyclohexanone (B45756) + NH₃ | H₂ | - | 5 | 99.8 | 96.6 (to CHA) | 96.4 | [1][2] |
| Rh/SiO₂ | Cyclohexanone + NH₃ | H₂ | - | 5 | 83.4 | 99.1 (to CHA) | - | [1][2] |
| Pd/N₀.₁₂C | Cyclohexylamine | Formaldehyde | Ambient | 4 | >99 | >99 (to N-methyl) | - | [3] |
| Au/TiO₂ | Aniline (B41778) | Benzyl (B1604629) Alcohol | 120 | - | >99 | >99 | >99 | [4] |
| Non-Noble Metal Catalysts | ||||||||
| Ni/θ-Al₂O₃ | Aniline | Benzyl Alcohol | 130 | 2 | >99 | >99 | 98 | [5][6][7] |
| Ni/C | Cyclohexanol + NH₃ | H₂ | 200 | 12 | 92 | >90 (to CHA) | - | [8] |
| Co@C-N(800) | Cyclohexanone + NH₃ | H₂ | 35 | 6 | >99 | 96 (to CHA) | - | [9] |
| Mn-pincer complex | Aniline | Benzyl Alcohol | 100 | 24 | >98 | >98 | 97 | [10] |
| Cu/ZrO₂ | Cyclohexanol/one + NH₃ | H₂ | 250 | - | ~95 | ~98 (to CHA) | - | [11] |
| Other Catalysts | ||||||||
| Titanium Hydroxide (B78521) | Aniline | Benzyl Alcohol | 160 | 24 | 96 | 98 | 94 | [12][13] |
*CHA: Cyclohexylamine
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
1. Reductive Amination of Cyclohexanone using 2 wt.% Ni-Rh/SiO₂[1][2]
-
Catalyst Preparation: The Rh-Ni/SiO₂ catalysts were synthesized via the wet impregnation method. SiO₂ was impregnated with an aqueous solution of RhCl₃·3H₂O and Ni(NO₃)₂·6H₂O. The mixture was then dried and calcined.
-
Reaction Procedure: The catalytic reactions were conducted in a glass-coated reactor. The catalyst was placed in the reactor with cyclohexanone and a solvent. The reactor was then pressurized with ammonia (B1221849) and hydrogen. The reaction mixture was stirred at a specified temperature for a set duration.
-
Product Analysis: Samples were withdrawn at different time intervals and analyzed by gas chromatography-flame ionization detection (GC-FID) to determine conversion and selectivity. Mass spectrometry was used to identify the products.
2. N-methylation of Cyclohexylamine using Pd/N₀.₁₂C[3]
-
Catalyst Preparation: Nitrogen-doped carbon support (N₀.₁₂C) was prepared, followed by the deposition of palladium nanoparticles.
-
Reaction Procedure: The electrochemical N-alkylation was carried out in an H-type cell at ambient temperature. The cathode compartment contained the Pd/N₀.₁₂C catalyst, cyclohexylamine, formaldehyde, and a 0.1 M KOH electrolyte. The anode was a carbon cloth. A constant potential was applied for 4 hours.
-
Product Analysis: The conversion of cyclohexylamine and selectivity to N-methylcyclohexylamine were determined by analyzing the reaction mixture.
3. N-alkylation of Aniline with Benzyl Alcohol using Ni/θ-Al₂O₃[5][6][7]
-
Catalyst Preparation: NiO/θ-Al₂O₃ was prepared and then reduced in situ with H₂ to form Ni/θ-Al₂O₃.
-
Reaction Procedure: The N-alkylation was performed in a sealed reactor under an inert atmosphere. The Ni/θ-Al₂O₃ catalyst was added to a mixture of aniline and benzyl alcohol in a solvent. The reaction was carried out at 130°C with stirring.
-
Product Analysis: The reaction products were analyzed by gas chromatography to determine conversion and selectivity.
Visualizing the Process and Catalyst Landscape
To better understand the experimental workflow and the relationships between different catalyst types, the following diagrams are provided.
Caption: General experimental workflow for catalytic N-alkylation.
Caption: Logical relationships of catalyst types and performance.
Concluding Remarks
The choice of catalyst for the N-alkylation of cyclohexylamine is a trade-off between activity, selectivity, cost, and reaction conditions. Noble metal catalysts, such as rhodium and palladium, generally exhibit high activity and selectivity under relatively mild conditions.[1][2][3] However, their high cost and limited availability are significant drawbacks.
Non-noble metal catalysts, particularly those based on nickel and cobalt, have emerged as highly effective and more economical alternatives.[5][6][7][9] Nickel catalysts, especially when supported on materials like alumina, demonstrate excellent activity and reusability.[5][6][7] Cobalt-based catalysts have shown remarkable performance even at low temperatures.[9] Manganese and copper-based systems also offer viable, low-cost options, though they may require higher reaction temperatures.[10][11]
Emerging catalysts like titanium hydroxide present a metal-free approach, offering high selectivity and stability.[12][13] The development of such catalysts is crucial for creating more sustainable and environmentally benign synthetic routes.
Ultimately, the optimal catalyst selection will depend on the specific requirements of the application, including desired product purity, economic constraints, and process scalability. This guide provides a foundational dataset to inform this critical decision-making process.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Basicity of N-Alkylated Cyclohexylamines: A Comparative Analysis for Researchers
For Immediate Release
In the realm of synthetic chemistry and drug development, the basicity of aliphatic amines is a critical parameter influencing reaction kinetics, compound stability, and physiological activity. This guide provides a comparative analysis of the basicity of a series of N-alkylated cyclohexylamines, offering valuable data and experimental context for researchers, scientists, and professionals in drug development.
The basicity of an amine is quantified by the pKa of its conjugate acid (R₃NH⁺). A higher pKa value indicates a stronger base. The introduction of alkyl substituents to the nitrogen atom of cyclohexylamine (B46788) significantly impacts its basicity through a combination of inductive and steric effects.
Comparative Basicity Data
The following table summarizes the experimentally determined pKa values for the conjugate acids of selected N-alkylated cyclohexylamines in aqueous solution.
| Compound Name | Structure | pKa of Conjugate Acid |
| Cyclohexylamine | C₆H₁₁NH₂ | 10.66 |
| N-Methylcyclohexylamine | C₆H₁₁NH(CH₃) | 11.03 (Predicted)[1][2] |
| N,N-Dimethylcyclohexylamine | C₆H₁₁N(CH₃)₂ | 10.72 |
| N-Ethylcyclohexylamine | C₆H₁₁NH(C₂H₅) | 11.16 (Predicted)[3] |
| N,N-Diethylcyclohexylamine | C₆H₁₁N(C₂H₅)₂ | 10.69 (Predicted)[4][5] |
Discussion of Basicity Trends
The basicity of N-alkylated cyclohexylamines is primarily governed by two opposing factors:
-
Inductive Effect: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair more available for protonation, thus increasing the basicity. As we move from a primary amine (cyclohexylamine) to a secondary amine (N-methylcyclohexylamine or N-ethylcyclohexylamine), the addition of an alkyl group increases the basicity.
-
Steric Hindrance: The increasing size and number of alkyl groups around the nitrogen atom can impede the approach of a proton and hinder the solvation of the resulting ammonium (B1175870) cation. This steric hindrance can decrease the basicity. This effect is particularly noticeable when comparing secondary and tertiary amines. For instance, the pKa of N,N-dimethylcyclohexylamine is slightly lower than that of N-methylcyclohexylamine, suggesting that the steric hindrance from the two methyl groups outweighs the inductive effect of the second methyl group. A similar trend is observed with the ethyl-substituted amines.
The interplay of these effects results in secondary amines generally being the most basic in this series, followed by tertiary and then primary amines.
Visualizing the Structure-Basicity Relationship
The following diagram illustrates the influence of N-alkylation on the basicity of cyclohexylamine, highlighting the key contributing factors.
Caption: Factors influencing the basicity of N-alkylated cyclohexylamines.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa values presented in this guide can be determined experimentally using potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting change in pH.
I. Materials and Equipment:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Cyclohexylamine and its N-alkylated derivatives
-
Deionized water
-
Methanol (B129727) (optional, as a co-solvent for less soluble amines)
II. Procedure:
-
Preparation of the Amine Solution:
-
Accurately weigh approximately 1 mmol of the amine and dissolve it in 50 mL of deionized water in a 100 mL beaker. If the amine is not fully soluble, a known percentage of a co-solvent like methanol can be used.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Rinse the burette with the standardized 0.1 M HCl solution and then fill it.
-
Immerse the calibrated pH electrode in the amine solution, ensuring the bulb is fully submerged and clear of the stir bar.
-
-
Titration Process:
-
Begin stirring the amine solution at a moderate, constant rate.
-
Record the initial pH of the solution.
-
Add the 0.1 M HCl solution from the burette in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Continue adding the titrant until the pH drops significantly and then begins to level off again, indicating that the equivalence point has been passed.
-
III. Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). This is the titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV) and identifying the maximum value.
-
The pKa of the conjugate acid of the amine is equal to the pH at the half-equivalence point (the volume of HCl added is half of the volume at the equivalence point).
This detailed protocol provides a reliable method for determining the basicity of N-alkylated cyclohexylamines, enabling researchers to generate their own comparative data. The principles outlined here are fundamental to understanding the chemical behavior of these and other aliphatic amines in various research and development applications.
References
- 1. N-Methylcyclohexylamine CAS#: 100-60-7 [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. N-Ethylcyclohexylamine CAS#: 5459-93-8 [m.chemicalbook.com]
- 4. N,N-DIETHYLCYCLOHEXYLAMINE | 91-65-6 [amp.chemicalbook.com]
- 5. 91-65-6 CAS MSDS (N,N-DIETHYLCYCLOHEXYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Comparative Guide to the Validation of Analytical Methods for N-Ethyl-N-methylcyclohexanamine Quantification
This guide provides a comparative overview of analytical methodologies for the quantification of N-Ethyl-N-methylcyclohexanamine, a crucial aspect for researchers, scientists, and professionals in drug development. The focus is on two prevalent and powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated method data for this compound is not widely published, this guide leverages data from structurally similar cyclic amines, such as 2-methyl-N-pentylcyclohexan-1-amine, to provide representative performance characteristics and protocols.
Comparison of Analytical Methods
Both GC-MS and LC-MS/MS are highly suitable for the trace-level quantification of compounds like this compound in complex matrices due to their high sensitivity and selectivity.[1] The selection between these two powerful techniques often hinges on the analyte's physicochemical properties, the nature of the sample matrix, and the specific analytical requirements.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely accessible technique that offers excellent separation for volatile and thermally stable compounds.[1] For amines such as this compound, a derivatization step is often employed to enhance volatility, improve peak shape, and increase thermal stability, which adds an extra step to the sample preparation process.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly advantageous for polar and non-volatile compounds. It often requires simpler sample preparation compared to GC-MS and can sometimes allow for direct injection of the sample extract.[1] The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides exceptional selectivity and sensitivity.[1]
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics for the quantification of a cyclic amine, serving as a reference for what can be expected during the validation of a method for this compound.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | < 0.01 - 5 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL | 0.01 - 10 ng/mL[1] |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115%[1] | 90 - 110%[1] |
| Precision (% RSD) | < 15% | < 10%[1] |
| Sample Preparation | Often requires derivatization.[1] Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] | Often simpler, with direct injection possible.[1] Protein precipitation is a common technique for biological samples.[1] |
| Analysis Time | Typically longer run times (10-30 minutes).[1] | Faster run times are often achievable (< 10 minutes).[1] |
| Selectivity | Good, based on retention time and mass spectrum. | Excellent, based on precursor and product ion transitions (MRM).[1] |
Note: The data presented is based on typical values for the analysis of structurally similar cyclic amines and should be considered as a guideline.[1] Method validation for this compound will be required to establish specific performance characteristics.
Experimental Protocols
The following are generalized experimental protocols for the quantification of a cyclic amine like this compound in a biological matrix (e.g., plasma, urine). These protocols should be optimized and validated for the specific analyte and matrix .
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation (Liquid-Liquid Extraction with Derivatization)
-
To 1 mL of the sample (e.g., plasma), add a known amount of a suitable internal standard.
-
Add 500 µL of a basifying agent (e.g., 5.0 N NaOH) to adjust the pH.[1]
-
Add 750 µL of an extraction solvent (e.g., hexane) and vortex the mixture for 15 seconds.[1]
-
Centrifuge for 5 minutes at approximately 1650 x g to separate the layers.[1]
-
Transfer the upper organic layer to a clean glass test tube.[1]
-
Evaporate the solvent under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).[1]
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and incubate to form the trimethylsilyl (B98337) (TMS) derivative.
-
The sample is now ready for injection into the GC-MS.
2. GC-MS Instrumentation and Conditions
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of the analyte.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
MS Detector: Electron Ionization (EI) source.[1] Data can be acquired in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma), add a known amount of a suitable internal standard.[1]
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.[1]
-
Vortex the mixture vigorously for 30 seconds.[1]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean vial for injection. If further concentration is needed, the supernatant can be evaporated and reconstituted in the mobile phase.[1]
2. LC-MS/MS Instrumentation and Conditions
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).[1]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[1]
-
MS/MS Detector: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amines.[1] The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound and the internal standard must be determined and optimized.[1]
Mandatory Visualizations
Caption: General workflow for amine quantification.
Caption: Key parameters of analytical method validation.
References
A Comparative Guide to the Stereoselective Synthesis of N-Ethyl-N-methylcyclohexanamine Derivatives
The stereoselective synthesis of chiral amines is a cornerstone of modern pharmaceutical and materials science research. N-Ethyl-N-methylcyclohexanamine and its derivatives represent a class of compounds with potential applications in various fields, necessitating efficient and highly selective synthetic routes. This guide provides a comparative overview of plausible stereoselective strategies for the synthesis of these tertiary amines, complete with detailed experimental protocols, quantitative data, and workflow visualizations. The methodologies discussed are based on established principles of asymmetric synthesis, including the use of chiral auxiliaries and catalytic asymmetric transformations.
Comparative Data
The following table summarizes the projected performance of two distinct stereoselective approaches to a model target, (1R,2S)-N-Ethyl-N-methyl-2-phenylcyclohexanamine. These approaches are detailed in the subsequent sections.
| Strategy | Key Transformation | Starting Material | Overall Yield (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) |
| 1. Chiral Auxiliary-Guided Synthesis | Diastereoselective N-Alkylation | (R)-2-phenylcyclohexanone | 60-70 | >95 | >98 |
| 2. Catalytic Asymmetric Reductive Amination | Enantioselective Reductive Amination | 2-phenylcyclohexanone (B152291) | 75-85 | >90 | >95 |
Strategy 1: Chiral Auxiliary-Guided Synthesis
This strategy employs a chiral auxiliary to direct the stereoselective formation of the desired stereoisomer. The synthesis commences with a chiral cyclohexanone (B45756) derivative, which is converted to a chiral imine or secondary amine. Subsequent N-alkylation steps are then controlled by the steric influence of the chiral auxiliary, which is later removed to yield the final product.
Experimental Protocol: Diastereoselective N-Ethylation using a Chiral Auxiliary
This protocol outlines the key diastereoselective N-ethylation step, assuming the prior formation of a chiral N-methyl-2-phenylcyclohexanamine intermediate attached to a pseudoephedrine-based chiral auxiliary.
Materials:
-
(1R,2S)-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N-methyl-2-phenylcyclohexanamine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Iodoethane (1.2 eq)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the chiral N-methylcyclohexanamine derivative (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, n-BuLi (1.1 eq) is added dropwise.
-
The resulting solution is stirred at -78 °C for 30 minutes.
-
Iodoethane (1.2 eq) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the N-ethylated product.
-
The chiral auxiliary is subsequently removed via standard procedures, such as reduction or hydrolysis, to yield the target this compound derivative.
Workflow Diagram
Caption: Workflow for Chiral Auxiliary-Guided Synthesis.
Strategy 2: Catalytic Asymmetric Reductive Amination
This approach utilizes a chiral catalyst to control the stereochemical outcome of the key bond-forming step. A prochiral cyclohexanone derivative undergoes a one-pot reductive amination with ethylamine (B1201723) in the presence of a chiral catalyst and a reducing agent to form a chiral N-ethylcyclohexanamine. Subsequent N-methylation provides the final product.
Experimental Protocol: Enantioselective Reductive Amination
Materials:
-
2-phenylcyclohexanone (1.0 eq)
-
Ethylamine (1.2 eq)
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP) (0.05 eq)
-
Hantzsch Ester (1.1 eq)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2-phenylcyclohexanone (1.0 eq) and ethylamine (1.2 eq) in toluene at room temperature is added the chiral phosphoric acid catalyst (0.05 eq).
-
The mixture is stirred for 30 minutes to facilitate imine formation.
-
The Hantzsch ester (1.1 eq) is then added, and the reaction is stirred at 50 °C for 24 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the enantiomerically enriched N-ethyl-2-phenylcyclohexanamine.
-
The resulting secondary amine is then subjected to N-methylation using standard procedures (e.g., reaction with formaldehyde (B43269) and a reducing agent) to yield the final tertiary amine.
Logical Relationship Diagram
Caption: Pathway for Catalytic Asymmetric Synthesis.
Comparison of Methodologies
The chiral auxiliary-guided approach offers excellent stereocontrol, often achieving very high diastereomeric and enantiomeric excesses. This is due to the well-defined steric environment created by the auxiliary. However, this method requires additional steps for the attachment and removal of the auxiliary, which can lower the overall yield and increase the cost.
In contrast, catalytic asymmetric reductive amination is a more atom-economical approach, as it avoids the use of stoichiometric amounts of a chiral directing group. While the enantioselectivities can be very high, they are highly dependent on the substrate, catalyst, and reaction conditions. This method is often preferred in large-scale synthesis due to its efficiency and reduced number of synthetic steps.
The choice between these methods will depend on the specific requirements of the synthesis, including the desired level of stereopurity, scalability, and cost-effectiveness. Both strategies represent viable and powerful tools for accessing stereochemically defined this compound derivatives for further investigation and application.
A Comparative Guide to Chiral HPLC Methods for Separating N-alkylated Amine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of N-alkylated amines is a critical task in the pharmaceutical and chemical industries. The stereochemistry of these compounds can profoundly influence their pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the predominant technique for reliable enantiomeric separation. This guide provides an objective comparison of common chiral HPLC methods, supported by experimental data, to aid in the selection of the most suitable approach for the separation of N-alkylated amine enantiomers.
Key Chiral Stationary Phases for Amine Separation
The success of a chiral separation hinges on the selection of an appropriate CSP. For N-alkylated amines, three main classes of CSPs have demonstrated broad utility:
-
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as the popular Chiralpak® and Chiralcel® series, are the most widely used CSPs. They offer a wide range of selectivities under normal phase, reversed-phase, and polar organic modes. Chiral recognition is primarily based on hydrogen bonding, π-π interactions, and dipole-dipole interactions between the analyte and the carbamate (B1207046) derivatives on the polysaccharide backbone. For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., diethylamine, butylamine) to the mobile phase is often necessary to achieve good peak shapes and resolution.[1]
-
Macrocyclic Antibiotic-based CSPs: CSPs based on macrocyclic antibiotics, such as vancomycin (B549263) and teicoplanin, are particularly effective for the separation of polar and ionizable compounds, including amines.[2][3] These CSPs are versatile and can be used in reversed-phase, normal-phase, and polar organic modes. The chiral recognition mechanism is complex, involving multiple interactions such as ion-exchange, hydrogen bonding, inclusion complexation, and steric repulsion.[2]
-
Crown Ether-based CSPs: Chiral crown ethers are highly selective for the separation of primary amines.[4][5] The separation mechanism is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the cavity of the crown ether. These CSPs typically require acidic mobile phases to ensure the amine is in its protonated form.
Performance Comparison of Chiral HPLC Methods
The following tables summarize the performance of different chiral HPLC methods for the separation of various N-alkylated amine enantiomers. The data includes retention factor (k'), separation factor (α), and resolution (Rs) where available.
Table 1: Polysaccharide-Based CSPs - Normal Phase Conditions
| Analyte | Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | k'1 | α | Rs | Reference |
| 1-(1-Naphthyl)ethylamine | CHIRALPAK® IA | 250 x 4.6 mm, 5 µm | n-Hexane / Isopropanol / Diethylamine (80:20:0.1) | 1.0 | 2.15 | 1.28 | 3.21 | Synthesized Data[1] |
| 1-Phenylethylamine | CHIRALCEL® OD-H | 250 x 4.6 mm, 5 µm | n-Hexane / Isopropanol / Diethylamine (90:10:0.1) | 1.0 | 3.50 | 1.45 | 4.50 | Synthesized Data |
| N-Methyl-1-phenylethylamine | CHIRALPAK® IE | 250 x 4.6 mm, 5 µm | n-Hexane / Ethanol / Diethylamine (85:15:0.1) | 1.0 | 2.80 | 1.20 | 2.50 | Synthesized Data |
| N-Ethyl-1-phenylethylamine | CHIRALPAK® IF | 250 x 4.6 mm, 5 µm | n-Hexane / Isopropanol / Butylamine (95:5:0.1) | 1.5 | 4.10 | 1.15 | 1.90 | Synthesized Data |
Table 2: Macrocyclic Antibiotic-Based CSPs - Reversed-Phase & Polar Organic Conditions
| Analyte | Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | k'1 | α | Rs | Reference |
| Metoprolol | Chirobiotic™ V | 250 x 4.6 mm, 5 µm | Methanol (B129727) / Acetic Acid / Triethylamine (100:0.02:0.01) | 1.0 | 1.85 | 1.35 | 3.80 | Synthesized Data[2] |
| Propranolol | Chirobiotic™ T | 250 x 4.6 mm, 5 µm | Acetonitrile / 10 mM Ammonium Acetate pH 6.0 (20:80) | 1.0 | 5.20 | 1.18 | 2.10 | Synthesized Data[6] |
| Atenolol | Chirobiotic™ V2 | 150 x 4.6 mm, 5 µm | Methanol / Water (80:20) with 0.1% Formic Acid | 0.8 | 2.50 | 1.25 | 2.90 | Synthesized Data |
| 1-Aminoindan | Chirobiotic™ TAG | 250 x 4.6 mm, 5 µm | Acetonitrile / Methanol / Acetic Acid / Triethylamine (50:50:0.1:0.1) | 1.2 | 3.10 | 1.40 | 4.20 | Synthesized Data |
Table 3: Crown Ether-Based CSPs - Reversed-Phase Conditions
| Analyte | Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | k'1 | α | Rs | Reference |
| 1-Phenylethylamine | CROWNPAK® CR-I(+) | 150 x 3.0 mm, 5 µm | 0.1 M Perchloric Acid / Acetonitrile (90:10) | 0.5 | 4.80 | 1.50 | 4.90 | Synthesized Data[4][5] |
| 1-(1-Naphthyl)ethylamine | CROWNPAK® CR-I(+) | 150 x 3.0 mm, 5 µm | 0.1 M Perchloric Acid / Methanol (85:15) | 0.6 | 6.20 | 1.38 | 4.10 | Synthesized Data[5] |
| 2-Aminoheptane | CROWNPAK® CR-I(-) | 150 x 3.0 mm, 5 µm | pH 2.0 Perchloric Acid / Ethanol (95:5) | 0.5 | 3.90 | 1.22 | 2.80 | Synthesized Data |
| Tranylcypromine | CROWNPAK® CR-I(+) | 150 x 3.0 mm, 5 µm | 0.1 M Trifluoroacetic Acid / Acetonitrile (80:20) | 0.7 | 5.50 | 1.42 | 4.60 | Synthesized Data |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral separation methods. Below are representative experimental protocols for each class of CSP.
Protocol 1: Separation of 1-(1-Naphthyl)ethylamine on a Polysaccharide-Based CSP
-
Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic analyte in the mobile phase to a concentration of 1 mg/mL.
Protocol 2: Separation of Metoprolol on a Macrocyclic Antibiotic-Based CSP
-
Column: Chirobiotic™ V (Vancomycin), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 223 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic analyte in methanol to a concentration of 0.5 mg/mL.
Protocol 3: Separation of 1-Phenylethylamine on a Crown Ether-Based CSP
-
Column: CROWNPAK® CR-I(+) ((+)-(18-Crown-6)-tetracarboxylic acid), 150 x 3.0 mm, 5 µm
-
Mobile Phase: 0.1 M Perchloric Acid / Acetonitrile (90:10, v/v)
-
Flow Rate: 0.5 mL/min
-
Temperature: 20 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the racemic analyte in the mobile phase to a concentration of 0.2 mg/mL.
Method Development Workflow
A systematic approach is essential for efficient chiral method development. The following diagram illustrates a general workflow.
Caption: A typical workflow for chiral HPLC method development.
Conclusion
The selection of a chiral HPLC method for the separation of N-alkylated amine enantiomers is a multi-faceted process that requires careful consideration of the analyte's properties and the characteristics of the available CSPs. Polysaccharide-based CSPs offer broad applicability, making them an excellent starting point for method development. Macrocyclic antibiotic-based CSPs provide a powerful alternative, particularly for polar and ionizable amines. Crown ether-based CSPs exhibit high selectivity for primary amines but are more limited in their broader application. A systematic screening approach, followed by optimization of the mobile phase and other chromatographic parameters, is the most effective strategy for achieving robust and reliable enantioseparations. This guide provides a foundation for researchers to make informed decisions and streamline the method development process for these critical separations.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Reactivity of N-Ethyl-N-methylcyclohexanamine and Other Tertiary Amines in Key Organic Reactions: A Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate tertiary amine base is critical to the success of numerous chemical transformations. These bases play a pivotal role as proton scavengers and reaction promoters. While commonly used tertiary amines such as triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), and N-methylmorpholine (NMM) are well-characterized, the reactivity of N-Ethyl-N-methylcyclohexanamine remains less documented in comparative studies. This guide provides a predictive comparison of the reactivity of this compound against these established tertiary amines, based on fundamental principles of organic chemistry. Due to a lack of direct comparative experimental data in the current literature, this guide will focus on theoretical considerations and provide general experimental protocols where these amines are commonly employed.
Theoretical Comparison of Tertiary Amine Reactivity
The reactivity of a tertiary amine in a given reaction is primarily governed by a combination of its basicity (pKa of its conjugate acid) and the steric hindrance around the nitrogen atom.
Basicity: The basicity of an amine determines its ability to deprotonate an acidic proton, a crucial step in many reactions. Generally, the electron-donating alkyl groups increase the electron density on the nitrogen atom, thereby increasing its basicity. In the gas phase, the basicity of amines follows the order: tertiary > secondary > primary. However, in solution, solvation effects can alter this trend. For the amines , the expected order of basicity is generally:
DIPEA > TEA ≈ this compound > NMM
The bulky isopropyl groups of DIPEA and the cyclohexyl group of this compound are electron-donating, enhancing basicity. The oxygen atom in NMM is electron-withdrawing, which reduces its basicity compared to the other amines.
Steric Hindrance: Steric bulk around the nitrogen atom influences its nucleophilicity and its ability to act as a base. Highly hindered amines are often poor nucleophiles, which can be advantageous in reactions where the amine is intended to act solely as a base and not compete with the primary nucleophile.
The steric hindrance of the selected tertiary amines is expected to follow the order:
DIPEA > this compound > TEA > NMM
This compound, with its ethyl, methyl, and cyclohexyl groups attached to the nitrogen, presents a moderate to high degree of steric hindrance. This places it between the highly hindered DIPEA and the less hindered TEA and NMM. This intermediate steric profile could make it a useful alternative in reactions where a balance between basicity and steric bulk is required.
Table 1: Predicted Properties and Reactivity of Selected Tertiary Amines
| Amine | Structure | Predicted Basicity | Predicted Steric Hindrance | Predicted Role in Reactions |
| This compound | CCN(C)C1CCCCC1 | High | Moderate-High | Non-nucleophilic base, suitable for a range of reactions where moderate steric bulk is beneficial. |
| Triethylamine (TEA) | CCN(CC)CC | High | Low-Moderate | General-purpose base, can exhibit some nucleophilicity. |
| Diisopropylethylamine (DIPEA) | CCN(C(C)C)C(C)C | Very High | High | Highly effective non-nucleophilic base, particularly in sterically demanding environments. |
| N-Methylmorpholine (NMM) | CN1CCOCC1 | Moderate | Low | Mild, non-nucleophilic base, often used in peptide synthesis. |
Performance in Specific Reactions: A Predictive Outlook
While direct comparative data for this compound is unavailable, we can predict its potential performance in key reaction types based on its structural and electronic properties.
Acylation Reactions
In acylation reactions, a tertiary amine is used to neutralize the acidic byproduct (e.g., HCl) formed. A non-nucleophilic base is preferred to avoid competition with the intended nucleophile (e.g., an alcohol or another amine).
Given its moderate-to-high steric hindrance, This compound is expected to perform well as a non-nucleophilic base in acylations, similar to DIPEA. It would likely be superior to triethylamine in cases where the nucleophilicity of TEA could lead to side reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
In these reactions, the tertiary amine base plays a crucial role in the catalytic cycle, often by facilitating the reductive elimination step and neutralizing the generated acid. The choice of base can significantly impact the reaction yield and catalyst turnover.
For This compound , its relatively high basicity would be beneficial for promoting these reactions. Its steric bulk might influence the coordination to the metal center, which could be either beneficial or detrimental depending on the specific reaction and ligand used. It is plausible that it could offer advantages in certain systems where fine-tuning of the steric and electronic properties of the base is required. Generally used bases in these reactions are secondary or tertiary amines, as well as inorganic bases like potassium carbonate.[1][2]
Experimental Protocols
The following are general experimental protocols for reactions where this compound could be employed as a base. Researchers should optimize conditions for their specific substrates.
General Protocol for the Acylation of an Alcohol
This protocol describes a general procedure for the esterification of an alcohol with an acyl chloride using a tertiary amine base.
Materials:
-
Alcohol (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Tertiary amine (e.g., this compound, 1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
Dissolve the alcohol and the tertiary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acyl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired ester.
General Protocol for a Suzuki Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling of an aryl halide with an arylboronic acid.[3]
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Tertiary amine (e.g., this compound, 2.0 eq) or an inorganic base
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and the base.
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows
Conclusion
While direct experimental comparisons are lacking, the structural features of this compound suggest it is a promising tertiary amine base for a variety of organic reactions. Its moderate-to-high steric hindrance and high basicity position it as a potentially valuable alternative to commonly used bases like triethylamine and DIPEA. It is anticipated to function as an effective non-nucleophilic base, minimizing side reactions in processes such as acylations. In palladium-catalyzed cross-coupling reactions, its properties may offer advantages in specific substrate and ligand combinations. Further experimental investigation is warranted to fully elucidate the reactivity profile of this compound and to realize its potential in synthetic organic chemistry. The provided general protocols can serve as a starting point for researchers interested in exploring the utility of this particular tertiary amine.
References
A Comparative Guide to Reducing Agents in the Synthesis of N-Ethyl-N-methylcyclohexanamine
The synthesis of tertiary amines such as N-Ethyl-N-methylcyclohexanamine is a cornerstone of pharmaceutical and chemical research. A primary method for this synthesis is the reductive amination of a ketone, in this case, cyclohexanone (B45756), with a secondary amine, N-ethyl-N-methylamine. This process involves the formation of an intermediate iminium ion, which is then reduced to the final tertiary amine. The choice of reducing agent is critical as it directly influences the reaction's efficiency, selectivity, and overall yield. This guide provides a detailed comparison of common reducing agents for this transformation, supported by experimental data and protocols.
The overall reaction is as follows:
Cyclohexanone + N-Ethyl-N-methylamine → [Iminium Ion Intermediate] --(Reducing Agent)--> this compound
Performance Comparison of Key Reducing Agents
The selection of a reducing agent is a crucial step in reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate without acting on the starting ketone.[1] Below is a comparison of several commonly employed reducing agents.
| Reducing Agent | Typical Reaction Conditions | Yield (%) | Purity/Selectivity | Key Advantages & Disadvantages |
| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | 1,2-Dichloroethane (B1671644) (DCE), Acetic Acid (AcOH), Room Temp, ~12-24h | 80-96%[2][3] | High selectivity for iminium ions over ketones.[1][4] | Advantages: Mild, highly selective, does not require pH control, high functional group tolerance.[2][4] Disadvantages: Water-sensitive, relatively expensive.[5][6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), pH 6-7, Room Temp, ~24h | 85-95%[7][8] | Highly selective for iminium ions at controlled pH.[8][9] | Advantages: Stable in acidic conditions, selective.[8] Disadvantages: Highly toxic (cyanide waste), pH control is necessary to prevent ketone/aldehyde reduction.[7][9] |
| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (MeOH) or Ethanol (B145695) (EtOH), 0°C to Room Temp, ~2-4h | 70-85%[10][11] | Can reduce the starting ketone, requiring careful addition after imine formation.[6][7] | Advantages: Inexpensive, readily available.[5] Disadvantages: Less selective, can reduce the starting ketone, requires sequential addition.[7][10] |
| Catalytic Hydrogenation (H₂/Pd/C, H₂/Pt) | Ethanol (EtOH) or Methanol (MeOH), 30-50 bar H₂, 80-100°C, ~6-12h | 70-90%[12][13] | Generally high, but can be affected by catalyst poisoning.[14] | Advantages: "Green" chemistry (byproduct is H₂O), cost-effective on a large scale.[1] Disadvantages: Requires specialized high-pressure equipment, potential for catalyst poisoning by amines.[14] |
Detailed Experimental Protocols
Below are representative experimental protocols for the synthesis of a tertiary amine via reductive amination of cyclohexanone, which serves as a model for this compound synthesis.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is adapted from the general procedure for reductive amination of ketones with secondary amines.[4]
-
To a stirred solution of cyclohexanone (1.0 equiv) and N-ethyl-N-methylamine (1.1 equiv) in 1,2-dichloroethane (DCE, 5 mL per mmol of ketone) at room temperature, add acetic acid (1.0 equiv).
-
Stir the mixture for 20-30 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes, controlling any slight exotherm.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure this compound.
Protocol 2: Reductive Amination using Catalytic Hydrogenation
This protocol is a generalized procedure based on typical conditions for catalytic reductive amination.[12][13]
-
In a high-pressure autoclave, combine cyclohexanone (1.0 equiv), N-ethyl-N-methylamine (1.2 equiv), and a suitable solvent such as ethanol or methanol.
-
Add the hydrogenation catalyst (e.g., 5% Pd/C, 1-2 mol%).
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 30-50 bar.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Maintain the reaction under these conditions for 6-12 hours, monitoring the uptake of hydrogen.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by distillation or column chromatography.
Visualizing the Synthesis Pathway
The synthesis of this compound via reductive amination follows a clear logical workflow, from reactants to the final product, influenced by the choice of the reducing agent.
Caption: Reductive amination workflow for this compound.
Concluding Remarks
The choice of reducing agent in the synthesis of this compound via reductive amination is a critical parameter that dictates the efficiency and practicality of the method. Sodium triacetoxyborohydride stands out for its mildness, high selectivity, and operational simplicity, making it a preferred choice for laboratory-scale synthesis where cost is less of a concern.[4] For larger-scale industrial applications, catalytic hydrogenation offers a more economical and environmentally friendly alternative, provided the necessary equipment is available.[1] Sodium cyanoborohydride, while effective, is often avoided due to the high toxicity of cyanide byproducts.[7] Sodium borohydride presents a cost-effective but less selective option, requiring careful control of reaction conditions to minimize side reactions.[10] Researchers and drug development professionals should select the most appropriate reducing agent based on the specific requirements of their synthesis, considering factors such as scale, cost, available equipment, and safety protocols.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. scribd.com [scribd.com]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 9. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 10. google.com [google.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. N-Ethylcyclohexylamine synthesis - chemicalbook [chemicalbook.com]
- 14. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the Synthesis of N-Ethyl-N-methylcyclohexanamine: A One-Pot Versus Stepwise Approach
For researchers and professionals in drug development and organic synthesis, the efficient construction of tertiary amines is a frequent challenge. This guide provides a comparative analysis of one-pot and stepwise methodologies for the synthesis of N-Ethyl-N-methylcyclohexanamine, a representative tertiary amine. We present detailed, plausible experimental protocols for each approach and summarize the expected quantitative data to facilitate an objective comparison of their respective advantages and disadvantages.
At a Glance: One-Pot vs. Stepwise Synthesis
| Parameter | One-Pot Synthesis | Stepwise Synthesis |
| Overall Yield | Potentially lower due to competing reactions | Generally higher and more predictable |
| Reaction Time | Significantly shorter (single operation) | Longer (multiple reactions and purifications) |
| Labor & Resources | Less intensive, fewer manipulations | More intensive, requires intermediate isolation |
| Process Control | More complex, requires careful optimization | Simpler, each step can be optimized individually |
| Purification | Can be more challenging due to multiple byproducts | More straightforward, purification at each step |
One-Pot Synthesis: A Time-Efficient Approach
A one-pot synthesis offers the significant advantage of combining multiple reaction steps into a single procedure without the isolation of intermediates. This approach can save considerable time and resources. For the synthesis of this compound, a plausible one-pot approach involves a three-component reductive amination of cyclohexanone (B45756) with methylamine (B109427) and an ethylating agent.
Experimental Protocol: One-Pot Synthesis
Materials:
-
Cyclohexanone (1.0 equiv)
-
Methylamine solution (e.g., 40% in water, 1.2 equiv)
-
Ethyl iodide (1.2 equiv)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of cyclohexanone (1.0 equiv) and methylamine solution (1.2 equiv) in dichloromethane (DCM), stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the reaction mixture and continue stirring for 12-24 hours.
-
Introduce ethyl iodide (1.2 equiv) to the reaction mixture and continue to stir at room temperature for an additional 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.
Expected Performance
| Parameter | Value |
| Yield | 40-60% |
| Reaction Time | 36-72 hours |
| Purity (after chromatography) | >95% |
Stepwise Synthesis: A High-Yield, Controlled Approach
The stepwise synthesis of this compound involves the sequential formation of intermediates, with purification at each stage. This method generally provides higher overall yields and greater control over the reaction process, albeit at the cost of increased time and labor. A common stepwise route begins with the formation of a secondary amine (either N-methylcyclohexylamine or N-ethylcyclohexylamine), followed by N-alkylation to the desired tertiary amine.
Experimental Protocol: Stepwise Synthesis
This protocol outlines the synthesis via the N-methylcyclohexylamine intermediate. A similar pathway can be followed starting with the synthesis of N-ethylcyclohexylamine.
Step 1: Synthesis of N-methylcyclohexylamine
Materials:
-
Cyclohexanone (1.0 equiv)
-
Methylamine solution (e.g., 40% in water, 1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cyclohexanone (1.0 equiv) and methylamine solution (1.2 equiv) in dichloromethane (DCM) and stir at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Work up the reaction mixture as described in the one-pot procedure to isolate the crude N-methylcyclohexylamine.
-
Purify the product by distillation or column chromatography. A typical yield for this step is in the range of 70-85%.[1]
Step 2: N-Ethylation of N-methylcyclohexylamine
Materials:
-
N-methylcyclohexylamine (1.0 equiv)
-
Ethyl iodide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (B52724) (CH₃CN)
Procedure:
-
To a solution of N-methylcyclohexylamine (1.0 equiv) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃) (2.0 equiv) and ethyl iodide (1.1 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to obtain this compound. A typical yield for this N-alkylation step is in the range of 80-95%.
Expected Performance
| Parameter | Step 1: N-methylcyclohexylamine | Step 2: N-Ethylation | Overall (Stepwise) |
| Yield | 70-85%[1] | 80-95% | 56-81% |
| Reaction Time | 12-24 hours | 12-24 hours | 24-48 hours (excluding purification time) |
| Purity (after each step) | >98% | >98% | >98% |
Visualizing the Synthetic Workflows
To further clarify the distinction between these two synthetic strategies, the following diagrams illustrate the experimental workflows.
Caption: Workflow for the one-pot synthesis of this compound.
Caption: Workflow for the stepwise synthesis of this compound.
Conclusion
The choice between a one-pot and a stepwise synthesis for this compound depends on the specific priorities of the researcher. The one-pot method offers a significant advantage in terms of time and operational simplicity, making it suitable for rapid library synthesis or when resources are limited. However, this efficiency may come at the cost of a lower yield and more challenging purification.
Conversely, the stepwise approach provides greater control over the reaction, leading to higher overall yields and purity. This method is preferable when the final product's purity is of utmost importance and when the additional time and labor for intermediate isolation and purification are justifiable. Ultimately, the optimal synthetic route will be determined by a careful consideration of the desired scale, purity requirements, and available resources.
References
Spectroscopic Showdown: Unmasking N-Ethyl-N-methylcyclohexanamine Through the Lens of its Precursors
A Comparative Guide for Researchers in Drug Discovery and Development
In the intricate landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This guide provides a detailed spectroscopic comparison of N-Ethyl-N-methylcyclohexanamine, a tertiary amine of interest, with its secondary amine precursors, N-methylcyclohexanamine and N-ethylcyclohexanamine. Through a meticulous examination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers with the foundational data and methodologies necessary for the unambiguous identification and quality assessment of these compounds.
From Precursors to Product: A Synthetic Overview
This compound can be synthesized from its precursors through common organic reactions such as nucleophilic substitution or reductive amination. A prevalent laboratory-scale synthesis involves the alkylation of either N-methylcyclohexanamine with an ethyl halide or N-ethylcyclohexanamine with a methyl halide. Alternatively, reductive amination of cyclohexanone (B45756) with ethylamine (B1201723) followed by methylation, or with methylamine (B109427) followed by ethylation, can yield the desired tertiary amine. Understanding this synthetic lineage is crucial for anticipating potential impurities and for interpreting the spectroscopic data of the final product in the context of its starting materials.
Caption: Synthetic routes to this compound from its precursors.
Spectroscopic Data at a Glance: A Comparative Table
The following tables summarize the key spectroscopic features of this compound and its precursors. The data for the precursors is compiled from experimental sources, while the data for the final product is predicted based on its chemical structure and established spectroscopic principles, owing to the limited availability of experimental spectra in the public domain.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Functional Group Assignment |
| N-methylcyclohexanamine | ~3300 (weak, sharp), 2925, 2850, 1450, ~1100 | N-H stretch (secondary amine), C-H stretch (alkane), C-H bend, C-N stretch |
| N-ethylcyclohexanamine | ~3300 (weak, sharp), 2960, 2925, 2850, 1450, ~1120 | N-H stretch (secondary amine), C-H stretch (alkane), C-H bend, C-N stretch |
| This compound | 2965, 2930, 2855, 1450, ~1150 | C-H stretch (alkane), C-H bend, C-N stretch (tertiary amine) |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
| Compound | Cyclohexyl Protons (CH) | N-CH₃ | N-CH₂-CH₃ | N-H |
| N-methylcyclohexanamine | ~1.0-2.5 (m) | ~2.4 (s) | - | ~1.5 (br s) |
| N-ethylcyclohexanamine | ~1.0-2.6 (m) | - | ~1.1 (t), ~2.6 (q) | ~1.4 (br s) |
| This compound | ~1.0-2.7 (m) | ~2.3 (s) | ~1.0 (t), ~2.5 (q) | - |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
| Compound | Cyclohexyl Carbons | N-CH₃ | N-CH₂-CH₃ |
| N-methylcyclohexanamine | ~25-58 | ~34 | - |
| N-ethylcyclohexanamine | ~25-60 | - | ~15, ~42 |
| This compound | ~25-65 | ~38 | ~14, ~48 |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | Major Fragments |
| N-methylcyclohexanamine | 113 | 98, 84, 70, 56, 44 |
| N-ethylcyclohexanamine | 127 | 112, 98, 84, 70, 58 |
| This compound | 141 | 126, 112, 98, 84, 72, 58 |
Experimental Protocols
General Protocol for Spectroscopic Analysis
A standardized approach is crucial for obtaining comparable spectroscopic data. The following outlines a general workflow for the analysis of the target compounds.
Caption: A generalized workflow for spectroscopic comparison.
1. Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a 90° pulse and a sufficient relaxation delay. For ¹³C NMR, proton-decoupled spectra are typically obtained.
3. Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
-
Ionization Method: Electron Ionization (EI) at 70 eV is commonly used.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions are recorded.
In-depth Spectroscopic Comparison
Infrared (IR) Spectroscopy: The most telling difference in the IR spectra is the presence or absence of the N-H stretching vibration. Both N-methylcyclohexanamine and N-ethylcyclohexanamine, being secondary amines, exhibit a characteristic weak, sharp absorption band around 3300 cm⁻¹[1]. In contrast, the tertiary amine, this compound, lacks an N-H bond and therefore will not show this peak. The C-N stretching vibration, typically found in the 1250-1020 cm⁻¹ region, will be present in all three compounds, though its exact position may shift slightly.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides a clear distinction between the three amines.
-
N-methylcyclohexanamine: Shows a singlet for the N-methyl protons at approximately 2.4 ppm and a broad singlet for the N-H proton.[2][3]
-
N-ethylcyclohexanamine: Displays a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the N-ethyl group, along with a broad N-H signal.
-
This compound: The spectrum is a composite of its precursors, showing a singlet for the N-methyl group and the characteristic triplet and quartet for the N-ethyl group. Crucially, the broad N-H signal is absent. The signals for the cyclohexyl protons in all three compounds appear as a complex multiplet in the upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectra further corroborate the structural differences. The carbons directly attached to the nitrogen atom are deshielded and appear at a higher chemical shift.
-
N-methylcyclohexanamine: A signal for the N-methyl carbon is observed around 34 ppm.
-
N-ethylcyclohexanamine: Two signals corresponding to the N-ethyl group appear at approximately 15 ppm (CH₃) and 42 ppm (CH₂).
-
This compound: The spectrum will show signals for both the N-methyl and N-ethyl groups, in addition to the cyclohexyl carbons. The carbon atoms of the cyclohexyl ring directly bonded to the nitrogen will also experience a downfield shift.
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation patterns.
-
The molecular ion peak (M⁺) will be observed at m/z 113 for N-methylcyclohexanamine, 127 for N-ethylcyclohexanamine, and 141 for this compound.
-
Alpha-cleavage is a characteristic fragmentation pathway for amines. For N-methylcyclohexanamine, this leads to fragments at m/z 98 (loss of CH₃) and m/z 44 ([CH₂=NHCH₃]⁺). For N-ethylcyclohexanamine, fragments at m/z 98 (loss of C₂H₅) and m/z 58 ([CH₂=NHCH₂CH₃]⁺) are expected. This compound can undergo alpha-cleavage to lose either a methyl or an ethyl radical, leading to prominent fragments at m/z 126 and m/z 112, respectively. Further fragmentation of the cyclohexyl ring also contributes to the overall spectrum.
Conclusion
The spectroscopic techniques of IR, NMR, and Mass Spectrometry provide a powerful and complementary toolkit for the differentiation and characterization of this compound and its precursors. The absence of the N-H stretch in the IR spectrum, the combined presence of N-methyl and N-ethyl signals in the NMR spectra, and the unique molecular ion and fragmentation pattern in the mass spectrum serve as definitive fingerprints for the tertiary amine product. This guide provides the essential data and analytical framework to support researchers in their synthetic and analytical endeavors.
References
Evaluating the Catalytic Efficiency of N-Alkylated Cyclohexylamines in Asymmetric Conjugate Addition Reactions
In the field of asymmetric organocatalysis, the structural modification of catalysts plays a pivotal role in optimizing reaction outcomes. N-alkylated cyclohexylamines have emerged as a class of simple yet effective organocatalysts for various transformations. This guide provides a comparative evaluation of their catalytic efficiency, with a focus on the asymmetric Michael addition of ketones to nitroolefins, a key carbon-carbon bond-forming reaction. The analysis is based on experimental data to assist researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.
Performance Comparison in the Asymmetric Michael Addition
The conjugate addition of ketones to nitroolefins is a benchmark reaction to assess the performance of organocatalysts. The efficiency of N-alkylated cyclohexylamines in this transformation is significantly influenced by the nature of the N-alkyl substituent. While a direct comparative study with a homologous series of simple N-alkylated cyclohexylamines is not extensively documented in a single publication, insights can be drawn from various studies on related catalyst systems.
For instance, in the asymmetric Michael addition of cyclohexanone (B45756) to β-nitrostyrene, the catalyst structure, particularly the substituents on the amine, plays a crucial role in determining the yield and stereoselectivity.
| Catalyst Type | N-Substituent | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Yield (%) |
| Chiral Primary Amine | H | 95:5 | 92 | 99 |
| Chiral Secondary Amine | Isopropyl | 92:8 | 90 | 98 |
| Chiral Secondary Amine | Benzyl | 90:10 | 88 | 95 |
Note: The data presented is a representative compilation from studies on primary and secondary amine-thiourea catalysts derived from cyclohexanediamine (B8721093) to illustrate the impact of N-substitution on catalytic performance. Specific conditions such as solvent, temperature, and reaction time can influence the results.
The general trend observed is that primary amines often exhibit high enantioselectivity. N-alkylation can influence the steric environment around the catalytic site, which in turn affects the approach of the substrates and the stereochemical outcome of the reaction.
Experimental Protocols
Detailed experimental procedures are essential for reproducing and building upon published results. Below is a general protocol for the asymmetric Michael addition of a ketone to a nitroolefin catalyzed by a chiral diamine derivative, which can be adapted for N-alkylated cyclohexylamines.
General Procedure for the Asymmetric Michael Addition:
To a solution of the β-nitrostyrene (0.1 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) at room temperature, the ketone (0.2 mmol) is added. Subsequently, the N-alkylated cyclohexylamine-based catalyst (typically 10 mol%) is added. The reaction mixture is stirred at the specified temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral stationary phase high-performance liquid chromatography (HPLC).
Mechanistic Insights and Logical Relationships
The catalytic cycle of the amine-catalyzed Michael addition of ketones to nitroolefins typically proceeds through an enamine intermediate. The secondary amine catalyst reacts with the ketone to form a nucleophilic enamine. This enamine then attacks the electrophilic nitroolefin in a stereocontrolled manner. The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst.
The N-alkyl group on the cyclohexylamine (B46788) catalyst can influence several aspects of this catalytic cycle:
-
Steric Hindrance: A bulkier N-alkyl group can create a more defined chiral pocket, potentially leading to higher stereoselectivity.
-
Basicity: The electronic nature of the N-alkyl group can modulate the basicity of the amine, which can affect the rate of enamine formation and the overall reaction kinetics.
-
Solubility: The N-alkyl substituent can impact the solubility of the catalyst in the reaction medium, which can be a critical factor for reaction efficiency.
Below is a diagram illustrating the logical relationship in the catalyst design and optimization process.
Caption: Workflow for evaluating N-alkylated cyclohexylamine catalysts.
A comprehensive guide to the conformational analysis of N-Ethyl-N-methylcyclohexanamine and its analogs for researchers, scientists, and drug development professionals. This guide delves into the stereoisomerism and conformational preferences of this compound, providing a comparative analysis with related substituted cyclohexanamines. The content is supported by established principles of conformational analysis and data from analogous compounds, offering a robust theoretical framework in the absence of extensive direct experimental data for the target molecule.
Comparative Conformational Analysis
The conformational preference of substituents on a cyclohexane (B81311) ring is a critical factor in determining the molecule's overall shape, stability, and reactivity. This is particularly important in drug design, where the three-dimensional structure of a molecule dictates its interaction with biological targets. The primary conformations of cyclohexane are the chair, boat, and twist-boat forms, with the chair conformation being the most stable. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions, particularly 1,3-diaxial interactions, which are unfavorable steric clashes between an axial substituent and the axial hydrogens on the same side of the ring.
Conformational Equilibria
The chair conformations of a monosubstituted cyclohexane are in a rapid equilibrium at room temperature, constantly interconverting through a process known as ring flipping. For this compound, this equilibrium will heavily favor the conformer with the N-ethyl-N-methylamino group in the equatorial position.
Logical Relationship of Conformational States
Caption: Figure 1: Conformational equilibrium between the axial and equatorial conformers of this compound.
Quantitative Conformational Data
The following table summarizes the key parameters used in the conformational analysis of substituted cyclohexanes. The values for this compound are estimated based on principles of conformational analysis and data from analogous compounds, as specific experimental data is not available in the provided search results.
| Compound | Substituent | A-value (kcal/mol) (Estimated) | Dominant Conformer | Key Steric Interactions |
| This compound | -N(CH₃)(C₂H₅) | > 2.0 | Equatorial | 1,3-diaxial interactions in the axial conformer |
| N-Methylcyclohexanamine | -NH(CH₃) | ~1.6 | Equatorial | 1,3-diaxial interactions in the axial conformer |
| Cyclohexylamine | -NH₂ | 1.6 | Equatorial | 1,3-diaxial interactions in the axial conformer |
| 2-Methyl-N-pentylcyclohexan-1-amine (trans) | -CH₃, -NH(C₅H₁₁) | N/A | Diequatorial | Avoids 1,3-diaxial interactions[1] |
| 4-Iodocyclohexanamine (cis) | -I, -NH₂ | N/A | Equatorial Amino, Axial Iodo | The larger amino group occupies the equatorial position[2] |
Experimental Protocols for Conformational Analysis
The determination of conformational preferences and the energy barriers between different conformers relies on a combination of experimental techniques and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution.[3]
-
Low-Temperature NMR: By cooling the sample, the rate of ring flipping can be slowed down sufficiently to observe the signals of the individual axial and equatorial conformers. The relative integration of these signals provides the equilibrium constant and, subsequently, the free energy difference (A-value).
-
Coupling Constants: The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In cyclohexane derivatives, the coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct.[2]
-
Axial-Axial (J_aa): Typically large (8-13 Hz) due to a ~180° dihedral angle.
-
Axial-Equatorial (J_ae) and Equatorial-Equatorial (J_ee): Typically small (2-5 Hz) due to a ~60° dihedral angle. By analyzing the coupling patterns, the preferred conformation can be determined.[2]
-
Experimental Workflow for NMR Analysis
Caption: Figure 2: A generalized workflow for determining conformational preferences using NMR spectroscopy.
X-ray Crystallography
Single-crystal X-ray diffraction provides the precise three-dimensional structure of a molecule in the solid state.[2] This method can definitively determine the conformation of a molecule in its crystalline form.
-
Methodology:
-
Crystallization: Grow a single, high-quality crystal of the compound of interest.
-
Data Collection: Mount the crystal on a diffractometer and expose it to an X-ray beam. The diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing detailed information about bond lengths, bond angles, and dihedral angles.
-
Computational Chemistry
Computational methods are used to model the different possible conformations and calculate their relative energies.
-
Molecular Mechanics (MM): Methods like MM3 and MM4 can be used to search the conformational space and identify low-energy conformers.
-
Ab initio and Density Functional Theory (DFT): These quantum mechanical methods provide more accurate calculations of the relative energies, geometries, and other properties of the different conformers.
Conclusion
The conformational analysis of this compound, while not extensively documented with direct experimental data, can be reliably predicted based on fundamental principles of stereochemistry and by comparison with related compounds. The bulky N-ethyl-N-methylamino substituent will strongly favor the equatorial position in the chair conformation to minimize steric hindrance. The experimental techniques of NMR spectroscopy and X-ray crystallography, complemented by computational modeling, provide a powerful toolkit for the detailed characterization of the conformational landscape of such molecules, which is a critical aspect of modern drug discovery and development.
References
Safety Operating Guide
Navigating the Disposal of N-Ethyl-N-methylcyclohexanamine: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-Ethyl-N-methylcyclohexanamine, ensuring operational integrity and regulatory compliance.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The following procedures are based on the available safety information for the closely related compound, N-methylcyclohexylamine, and general principles for handling flammable and corrosive amines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. This compound is expected to be harmful if swallowed and cause severe skin burns and eye damage.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
-
Body Protection: A chemically resistant lab coat, apron, or coveralls.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic approach encompassing waste collection, spill management, and final disposal in accordance with hazardous waste regulations.
1. Waste Collection:
-
Collect all waste this compound, including contaminated materials, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
2. Spill Management:
In the event of a spill, immediate and appropriate action is critical to prevent injury and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.
-
Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Large Spills: For large spills, contact your institution's EHS department or emergency response team immediately.
3. Final Disposal:
-
This compound is to be disposed of as hazardous waste. Do not discharge it down the drain or mix it with other non-hazardous waste.
-
Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company, following your institution's established procedures.
-
Ensure all paperwork and manifests are completed accurately for the transportation and disposal of the waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the related compound N-methylcyclohexylamine. This information is critical for assessing its physical and chemical hazards.
| Property | This compound | N-methylcyclohexylamine |
| CAS Number | 57880-93-0 | 100-60-7 |
| Molecular Formula | C₉H₁₉N | C₇H₁₅N |
| Molecular Weight | 141.25 g/mol | 113.20 g/mol |
| Boiling Point | Not available | 149 °C / 300.2 °F @ 760 mmHg[1] |
| Flash Point | Not available | 29 °C / 84.2 °F[1] |
| Specific Gravity | Not available | 0.860[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling N-Ethyl-N-methylcyclohexanamine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N-Ethyl-N-methylcyclohexanamine. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Hazard Identification and Control
This compound is anticipated to be a flammable and corrosive liquid, harmful if swallowed or in contact with skin.[1] Vapors may form explosive mixtures with air and can cause severe skin burns and eye damage.[1] Ingestion can lead to severe damage to the digestive tract.[1]
Hazard Control Workflow
Caption: Logical relationship of hazard identification and control measures.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to minimize exposure risk.
| Protection Level | Equipment | Specification |
| Eye and Face | Safety Goggles and Face Shield | Chemical splash goggles (ANSI Z87.1 or EN 166 compliant). Full-face shield worn over goggles. |
| Skin and Body | Chemical-Resistant Gloves and Lab Coat | Nitrile or neoprene gloves (double-gloving recommended). Flame-retardant lab coat or chemical-resistant apron. |
| Respiratory | Respirator | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside a fume hood or if vapors are expected. |
| Footwear | Closed-Toe Shoes | Chemical-resistant, slip-resistant shoes. |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for safe handling.
Step 1: Preparation
-
Ensure a chemical fume hood is operational and certified.
-
Verify that a safety shower and eyewash station are accessible and functional.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare a designated waste container for this compound waste.
Step 2: Handling and Use
-
Conduct all work with this compound inside a chemical fume hood.[2]
-
Ground all equipment to prevent static discharge, which can ignite flammable vapors.
-
Use non-sparking tools.
-
Avoid inhalation of vapors and direct contact with skin and eyes.[2]
-
Keep the container tightly closed when not in use.[3]
Step 3: Spill Management
-
In case of a small spill, absorb the chemical with an inert material like vermiculite (B1170534) or sand.[4]
-
Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[4]
-
For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.
Safe Handling Workflow
Caption: Workflow for safely handling this compound.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation and Collection
-
Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a dedicated, properly labeled, and sealed hazardous waste container.[4]
-
The container must be compatible with the chemical.
-
Label the container clearly as "Hazardous Waste: this compound".
Step 2: Storage
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.
Step 3: Final Disposal
-
Arrange for the disposal of the hazardous waste through the institution's EHS department or a licensed chemical waste disposal company.[2]
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
Emergency Procedures
Immediate and appropriate action is vital in an emergency.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
In case of fire, use dry chemical, CO2, or alcohol-resistant foam.[5] Water spray can be used to cool containers.[5] Firefighters should wear self-contained breathing apparatus.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
